2,3-Dimethyl-2,3-diphenylbutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,3-dimethyl-3-phenylbutan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTUJZTUQFXBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062043 | |
| Record name | 1,1'-(1,1,2,2-Tetramethylethylene)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1889-67-4 | |
| Record name | 2,3-Dimethyl-2,3-diphenylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicumene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-(1,1,2,2-Tetramethylethylene)dibenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,1,2,2-tetramethylethylene)dibenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dicumene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9AUQ66PZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethyl-2,3-diphenylbutane (CAS 1889-67-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-2,3-diphenylbutane, also known by synonyms such as Dicumene and Bibenzyl, α,α,α',α'-tetramethyl-, is a symmetrically substituted hydrocarbon.[1] Its chemical structure consists of a butane (B89635) backbone with two methyl and two phenyl groups attached to the second and third carbon atoms.[2] This compound is a white to light yellow crystalline solid at room temperature.[1][3] It is primarily utilized in the polymer industry as a flame retardant synergist and a high-temperature radical initiator for crosslinking and grafting reactions.[4][5] Due to its industrial application, information regarding its biological activity and relevance to drug development is not available in the current scientific literature. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications.
Physicochemical Properties
This compound is a non-polar compound, rendering it insoluble in water but soluble in organic solvents like toluene.[2][5] Its bulky phenyl groups contribute to a relatively high melting and boiling point.[2]
| Property | Value | Source(s) |
| CAS Number | 1889-67-4 | [1] |
| Molecular Formula | C₁₈H₂₂ | [] |
| Molecular Weight | 238.37 g/mol | [] |
| Appearance | White to light yellow flakes or crystalline powder | [1][3] |
| Melting Point | 90 - 110 °C | [1][] |
| Boiling Point | 306.1 °C at 760 mmHg | [1][] |
| Density | 0.95 - 1.1 g/cm³ | [5][] |
| Flash Point | 142.7 °C | [1] |
| Water Solubility | Insoluble | [1] |
| logP | 6.08 | [7] |
Spectroscopic Data
Synthesis
A common method for the synthesis of this compound involves the radical coupling of cumene (B47948).
Experimental Protocol: Synthesis from Cumene
This protocol is based on methods described in the patent literature.[12]
Materials:
-
Cumene
-
An organic peroxide initiator (e.g., t-butyl peroxyalkyl monocarbonate)[12][13]
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge the reaction vessel with cumene.
-
Heat the cumene to a reaction temperature of 125-145 °C with stirring.[12][13]
-
Slowly add the organic peroxide initiator to the heated cumene over a period of several hours.[12]
-
After the addition is complete, maintain the reaction temperature for an additional period to ensure complete reaction.
-
Cool the reaction mixture to induce crystallization of the product.
-
Isolate the crude this compound by filtration.
-
The product can be further purified by recrystallization from a suitable solvent.
Applications
The primary applications of this compound are in the field of polymer chemistry.
Radical Initiator
Due to the relative weakness of the central carbon-carbon bond, this compound can undergo thermal decomposition at high temperatures (220-310 °C) to form two cumyl radicals.[13] These radicals can then initiate various polymerization, crosslinking, and grafting reactions.[4][14] This property is particularly useful in modifying polymers like polyethylene.[13]
Flame Retardant Synergist
This compound is used as an environmentally friendly alternative to antimony trioxide as a flame retardant synergist, particularly in polypropylene (B1209903) and polystyrene.[4] In the event of a fire, the compound can generate radicals that interfere with the combustion reactions in the gas phase, thus slowing the spread of the flame.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.
Experimental Protocol: HPLC Analysis
This protocol provides a general framework for the HPLC analysis of this compound.[7][15]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added to improve peak shape.[7][15]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained. Inject the standards and samples and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Relevance to Drug Development
Despite the audience of this guide including drug development professionals, extensive searches of scientific and patent literature did not reveal any information on the application of this compound in pharmacology, drug design, or as a therapeutic agent. Its established use is as an industrial chemical in the polymer industry. There is no evidence to suggest its involvement in any biological signaling pathways. One source mentions its use as a starting material for the synthesis of drug candidates, but provides no specific examples.[1]
Safety Information
This compound may cause skin, eye, and respiratory tract irritation. It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS).
Conclusion
This compound is a well-characterized industrial chemical with specific and valuable applications in polymer modification and flame retardancy. Its properties are dictated by its symmetrical, sterically hindered structure. While this guide provides a thorough overview of its chemistry and applications, it is important to note the absence of data regarding its biological effects and its non-relevance to the field of drug development based on currently available information.
References
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- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Physical and chemical properties of 2,3-Dimethyl-2,3-diphenylbutane
An In-depth Technical Guide to 2,3-Dimethyl-2,3-diphenylbutane
Introduction
This compound, also known as dicumene, is a hydrocarbon characterized by a butane (B89635) backbone with methyl and phenyl groups substituted at the C2 and C3 positions.[1] Its chemical formula is C18H22.[2] The molecule's symmetrical structure and the steric hindrance caused by its bulky substituents make it a subject of interest in stereochemistry and physical organic chemistry.[2] While not a commonly used reagent in many standard applications, it serves as a valuable compound in studies of steric effects and as a radical initiator in specific industrial processes.[3][4] This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications.
Physical and Chemical Properties
This compound is a white to light yellow crystalline solid or powder at room temperature.[2][3][5][6] It is a non-polar, hydrophobic compound, rendering it insoluble in water but soluble in various organic solvents such as benzene, toluene, chloroform, and methylbenzene.[1][2][7] The compound is generally stable under standard conditions but can undergo decomposition at elevated temperatures or upon exposure to ultraviolet light.[3][6][8]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C18H22 | [2][7][9][10] |
| Molecular Weight | 238.37 g/mol | [7][9][10] |
| Appearance | White to light yellow powder, flakes, or crystalline solid | [2][3][6] |
| Melting Point | 90-110 °C | [5][7][10] |
| Boiling Point | 306.1 to 335.97 °C (estimate) | [5][7] |
| Density | 0.95 to 0.9859 g/cm³ (estimate) | [5][7] |
| Flash Point | 142.7 °C | [5][7] |
| Vapor Pressure | 0.015 Pa at 20 °C | [7] |
| Water Solubility | Insoluble | [2][3][7][10][11] |
| Refractive Index | 1.5413 (estimate) | [7] |
Table 2: Solubility Data
| Solvent System | Solubility | Notes | Source(s) |
| 10% DMSO >> 90% Corn Oil | ≥ 2.5 mg/mL (10.49 mM) | Clear solution | [9] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (10.49 mM) | Suspended solution, requires ultrasound | [9] |
Experimental Protocols
Synthesis Methodologies
Several synthetic routes for this compound have been reported, primarily involving coupling reactions.
1. Synthesis via Radical Coupling of Cumene (B47948) (Industrial Method)
A common industrial method involves the thermal decomposition of an organic peroxide in the presence of cumene. This process generates cumyl radicals, which then couple to form the desired product.[4][6][12]
-
Reactants : Cumene (starting material) and an organic peroxide initiator (e.g., t-butyl peroxyisopropyl monocarbonate).[6][12]
-
Reaction Conditions : The thermal decomposition of the peroxide is typically carried out at a temperature between 125 °C and 145 °C.[12] This temperature range is below the boiling point of cumene (152 °C), which enhances reaction efficiency by minimizing distillation of the starting material.[12] The chosen peroxide should ideally have a one-hour half-life temperature between 105 °C and 125 °C.[12]
-
Mechanism :
-
The organic peroxide thermally decomposes to generate initial free radicals.
-
These radicals abstract the tertiary hydrogen from cumene, producing a cumyl radical.
-
Two cumyl radicals then undergo a coupling reaction to form this compound.[12]
-
-
Byproducts : The reaction also yields byproducts such as t-butyl alcohol, isopropyl alcohol, and acetone.[12]
-
Purification : The product can be isolated and purified via crystallization, either by direct cooling or through reprecipitation methods to achieve higher purity.[12]
2. Other Reported Synthetic Routes
-
Grignard/Alkyllithium Reagents : One approach uses benzyl (B1604629) halides which react with alkyllithium or Grignard reagents to attach the phenyl and methyl groups to a butane backbone.[1] This method requires careful control of temperature and stoichiometry.[1]
-
Friedel-Crafts Reaction : Another method involves the acid-catalyzed condensation of acetophenone (B1666503) derivatives, followed by an alkylation step under Friedel-Crafts conditions, typically using a catalyst like aluminum chloride in an anhydrous environment.[3]
Purification Techniques
Post-synthesis, this compound is typically purified using standard laboratory techniques such as:
-
Recrystallization : An effective method for solid compounds to achieve high purity.
-
Chromatography : Used to isolate the product from unreacted starting materials and byproducts.[1]
Chemical Reactivity and Mechanisms
The central carbon-carbon bond in this compound is sterically hindered and can undergo homolytic cleavage under thermal or photochemical conditions to produce two cumyl radicals.
Thermolysis
Thermal decomposition (thermolysis) of this compound occurs at temperatures ranging from 220 °C to 310 °C.[4][6] This process generates cumyl radicals, which are effective at abstracting hydrogen atoms and initiating radical-mediated reactions.[6] This property is utilized in polymer chemistry for grafting monomers like vinyltriethoxysilane (B1683064) (VTEOS) onto polyethylene (B3416737) backbones.[4][6]
References
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- 12. JP2009173580A - Method for producing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,3-Dimethyl-2,3-diphenylbutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethyl-2,3-diphenylbutane, also known by synonyms such as Dicumene or Bicumyl, is a symmetrical hydrocarbon with significant applications in polymer chemistry and organic synthesis.[1][2][3] Its unique molecular structure, characterized by a sterically hindered carbon-carbon single bond, imparts high thermal stability, making it a valuable high-temperature radical initiator.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key applications relevant to scientific research and development.
Molecular Structure and Identification
This compound is composed of a central butane (B89635) backbone. At the C2 and C3 positions, the hydrogen atoms are substituted with both a methyl group and a phenyl group.[1][2] This substitution results in a highly symmetric and sterically crowded molecule.[1][2] The central C2-C3 bond is relatively weak and can undergo homolytic cleavage at high temperatures to form two stable cumyl radicals.[3]
| Identifier | Value |
| IUPAC Name | This compound[1][4][5] |
| Alternate Name | (2,3-dimethyl-3-phenylbutan-2-yl)benzene[4][5] |
| Synonyms | Dicumene, Bicumyl, alpha,alpha'-Dicumyl[2][3][6] |
| CAS Number | 1889-67-4[7][8][9] |
| Molecular Formula | C18H22[4][5][6][9][10] |
| Molecular Weight | ~238.37 g/mol [5][6][7][10] |
| SMILES | CC(C)(c1ccccc1)C(C)(C)c2ccccc2[4][10] |
| InChI Key | HGTUJZTUQFXBIH-UHFFFAOYSA-N[4][5][6][10] |
Physicochemical and Spectroscopic Data
The compound is a white to light yellow crystalline solid at room temperature and is insoluble in water but soluble in various organic solvents.[2][5][7][11] Its properties make it suitable for applications requiring thermal stability and controlled radical generation.
| Property | Value |
| Appearance | White to light yellow flakes, crystalline powder, or chunks[4][5][7][9][11] |
| Odor | Faint aromatic[7][9] |
| Melting Point | 90-110 °C[5][9][12][13] (Note: Some sources report lower values, e.g., 55 °C[10]) |
| Boiling Point | ~306-336 °C (at 760 mmHg)[9][12][13] |
| Density | ~0.99-1.1 g/cm³ (at 20 °C)[9][12][13] |
| Water Solubility | Insoluble[2][5][7][9][12] |
| Organic Solvent Solubility | Soluble in toluene, benzene, chloroform[2][5] |
| Vapor Pressure | 0.015 Pa at 20 °C[12][13] |
| LogP | 6.08[6] |
| Half-life (in Chlorobenzene) | 10 hr at 237 °C; 1 hr at 259 °C; 0.1 hr at 284 °C[9] |
Experimental Protocols
Synthesis via Radical Coupling of Cumene (B47948)
A prevalent method for synthesizing this compound involves the dimerization of cumyl radicals, which are generated from cumene in the presence of a radical initiator.[8][11][14]
Principle: An organic peroxide is thermally decomposed to generate initial radicals. These radicals abstract the tertiary hydrogen from cumene, producing a stable cumyl radical. Two cumyl radicals then couple to form the final product.[14]
Methodology:
-
Initiation: Cumene and a suitable organic peroxide (e.g., t-butyl peroxyalkyl monocarbonate) are used as starting materials.[11][14] The reaction mixture is heated to a temperature sufficient to induce thermal decomposition of the peroxide (e.g., 125-145 °C), generating peroxide radicals.[11][14]
-
Propagation (Hydrogen Abstraction): The highly reactive peroxide radicals abstract the weakly-bound tertiary benzylic hydrogen atom from cumene, yielding a resonance-stabilized cumyl radical.
-
Termination (Coupling): Two cumyl radicals combine in a coupling reaction to form the stable C-C bond of this compound.[14]
-
Purification: The final product can be purified from the reaction mixture using standard techniques such as recrystallization or chromatography.
Caption: Synthesis of this compound from Cumene.
Analytical Method: Reverse Phase HPLC
The purity and concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC).[6]
Principle: The nonpolar nature of the compound allows for effective separation on a reverse-phase column, where it is retained longer than more polar impurities.
Methodology: [6]
-
Column: Newcrom R1 or C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid. Phosphoric acid can be used for standard UV detection. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
-
Detection: UV detector or Mass Spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., acetonitrile) before injection.
-
Analysis: The retention time and peak area are compared against a known standard to determine the identity and purity of the compound. This method is scalable for preparative separation to isolate impurities.[6]
Applications in Research and Drug Development
While not a therapeutic agent itself, this compound serves as a critical tool and intermediate in several areas of chemical and materials science.
High-Temperature Radical Initiator
The primary application is as a thermally stable radical initiator.[3][15] Unlike many peroxide or azo-type initiators that decompose at lower temperatures, this compound is stable up to ~200 °C, making it ideal for high-temperature polymer processing.[3] Its thermolysis is used to initiate reactions such as:
-
Polymer Crosslinking and Grafting: It can initiate the grafting of molecules like vinyltriethoxysilane (B1683064) (VTEOS) onto polyethylene (B3416737) backbones at temperatures between 220-310 °C.[8][11]
-
Polymerization: It serves as an initiator for the synthesis of specialty polymers where high reaction temperatures are required.[15]
Flame Retardant Synergist
It is used as a synergist for flame retardants in various polymer systems.[8][9][16] Its addition can enhance the thermal stability of the polymer and reduce the overall amount of flame retardant needed, which helps in preserving the mechanical properties of the material.[8]
Intermediate in Synthesis
The compound serves as an intermediate in the synthesis of more complex diarylalkanes and has been noted as a precursor for pharmaceuticals.[7][16] Its rigid, well-defined structure also makes it a useful model compound for fundamental studies in physical organic chemistry, particularly for investigating steric effects and conformational analysis.[2][7]
Caption: Core Properties and Applications of this compound.
References
- 1. This compound Structure and Synthesis [zhufengchemical.com]
- 2. This compound - A Unique Hydrocarbon [zhufengchemical.com]
- 3. CN106083508A - A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes - Google Patents [patents.google.com]
- 4. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound | SIELC Technologies [sielc.com]
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- 10. This compound [stenutz.eu]
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- 12. This compound CAS#: 1889-67-4 [m.chemicalbook.com]
- 13. This compound [chembk.com]
- 14. JP2009173580A - Method for producing this compound - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound Market Spectrum: Usage Patterns and Sector Evolution (2025-2032) · Apiary [23dimethyl23diphenylbutanemarketsharemarkettrendsandforec.docs.apiary.io]
An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-2,3-diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,3-Dimethyl-2,3-diphenylbutane, a sterically hindered hydrocarbon with applications in polymer chemistry and as a radical initiator. This document details several synthetic methodologies, including radical coupling of cumene (B47948), pinacol (B44631) coupling of acetophenone (B1666503) followed by deoxygenation, Friedel-Crafts alkylation, and a proposed Grignard reagent-based approach. Each method is presented with detailed experimental protocols, quantitative data where available, and visual representations of the reaction pathways to facilitate understanding and replication.
Introduction
This compound, also known as dicumyl, is a symmetrical hydrocarbon characterized by its bulky structure. This feature imparts unique properties, making it a subject of interest in various chemical research and industrial applications. Its primary utility lies in its role as a radical initiator for polymerization and cross-linking reactions. This guide aims to provide a detailed technical resource for the synthesis of this compound, targeting professionals in research and drug development who may utilize it as a building block or a tool in synthetic chemistry.
Synthesis Pathways
Several synthetic routes have been established for the preparation of this compound. The most prominent and practical methods are detailed below.
Radical Coupling of Cumene
This is one of the most common and industrially relevant methods for synthesizing this compound. The reaction proceeds via the generation of cumyl radicals from cumene, which then dimerize. The initiation of this radical formation is typically achieved through the thermal decomposition of an organic peroxide.
A detailed experimental procedure is derived from a patented method:
-
Reaction Setup: A reaction vessel is charged with cumene.
-
Initiator Addition: An organic peroxide, such as t-butyl peroxyalkyl monocarbonate, is added dropwise to the cumene, which is maintained at a reaction temperature of 125-145 °C. The molar ratio of cumene to the organic peroxide is typically around 3:1.[1]
-
Reaction: The mixture is stirred at the elevated temperature for a specified period, often several hours, to ensure the complete decomposition of the peroxide and formation of the product. During the reaction, low-boiling decomposition byproducts can be distilled off.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, allowing the crude this compound to crystallize. The crude product is then purified by recrystallization from a suitable solvent, such as methanol, followed by filtration and drying.[1]
| Parameter | Value | Reference |
| Starting Materials | Cumene, t-butylperoxy-2-ethylhexyl monocarbonate | [1] |
| Molar Ratio | Cumene : Peroxide = 3:1 | [1] |
| Reaction Temperature | 140 °C | [1] |
| Reaction Time | 3 hours dropwise addition, 2 hours aging | [1] |
| Crude Yield | 66.0% | [1] |
| Purity (Crude) | 44.2% | [1] |
| Final Yield (after purification) | 58.2% | [1] |
| Purity (Final) | 94% | [1] |
Table 1: Quantitative data for the synthesis of this compound via radical coupling of cumene.
Pinacol Coupling of Acetophenone and Subsequent Deoxygenation
This two-step pathway involves the reductive coupling of acetophenone to form a vicinal diol, 2,3-diphenyl-2,3-butanediol, which is then deoxygenated to yield the target alkane.
The pinacol coupling is a classic carbon-carbon bond-forming reaction where two carbonyl groups are reductively coupled.
A general procedure for the pinacol coupling of acetophenone is as follows:
-
Reaction Setup: A flask is charged with acetophenone and a suitable solvent under an inert atmosphere.
-
Reductant Addition: A reducing agent, such as a low-valent titanium species (generated in situ from TiCl₄ and a reducing metal like zinc or aluminum), is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature or with gentle heating until the coupling is complete.
-
Work-up: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude 2,3-diphenyl-2,3-butanediol.
-
Purification: The crude diol can be purified by column chromatography or recrystallization.
The Barton-McCombie deoxygenation is a suitable method for the deoxygenation of the vicinal diol. This involves the conversion of the diol to a thiocarbonyl derivative, followed by a radical-mediated reduction.
-
Formation of Thiocarbonyl Derivative: The 2,3-diphenyl-2,3-butanediol is reacted with a thiocarbonylating agent, such as thiophosgene (B130339) or phenyl chlorothionoformate, in the presence of a base (e.g., DMAP) to form a cyclic thionocarbonate.
-
Radical Deoxygenation: The thionocarbonate is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom donor, such as tributyltin hydride or a less toxic alternative like a silane, in a suitable solvent like toluene. The mixture is heated to initiate the radical chain reaction.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to isolate this compound.
Friedel-Crafts Alkylation
A plausible, though less commonly cited, method for the synthesis of this compound is through a double Friedel-Crafts alkylation of benzene (B151609) with a suitable four-carbon dialkylating agent.
-
Reaction Setup: Benzene is used as both the reactant and the solvent in a flask equipped with a stirrer and a reflux condenser. A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added.
-
Alkylating Agent Addition: A solution of 2,3-dichloro-2,3-dimethylbutane (B12835925) in a small amount of benzene is added dropwise to the stirred suspension at a controlled temperature, likely near room temperature.
-
Reaction: The reaction mixture is stirred for several hours to allow for the dialkylation to proceed.
-
Work-up: The reaction is quenched by pouring it over ice and hydrochloric acid. The organic layer is separated, washed with water and a bicarbonate solution, and then dried.
-
Purification: The excess benzene is removed by distillation, and the resulting crude product is purified by recrystallization or column chromatography.
Note: This pathway may be prone to side reactions, including rearrangements and mono-alkylation, and would require careful optimization of reaction conditions.
Grignard Reagent Based Synthesis (Proposed)
A hypothetical route utilizing a Grignard reagent could involve the formation of a cumyl Grignard reagent followed by a coupling reaction.
-
Grignard Reagent Formation: 2-Chloro-2-phenylpropane (cumyl chloride) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the cumylmagnesium chloride Grignard reagent.
-
Coupling Reaction: The freshly prepared Grignard reagent is then subjected to a coupling reaction. This could potentially be achieved by reacting it with a suitable coupling partner, such as a silver salt (e.g., AgBr) or through an oxidative coupling process.
-
Work-up and Purification: The reaction mixture is quenched with an aqueous acid solution. The organic layer is extracted, washed, dried, and the solvent evaporated. The crude product is then purified by chromatography or recrystallization.
Note: The coupling of tertiary Grignard reagents can be challenging and may lead to elimination byproducts. This route would require significant experimental investigation.
References
Spectroscopic Profile of 2,3-Dimethyl-2,3-diphenylbutane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-dimethyl-2,3-diphenylbutane (CAS No. 1889-67-4), a sterically hindered hydrocarbon of interest in organic synthesis and material science. Due to the limited availability of public experimental spectral data, this document focuses on predicted spectroscopic characteristics based on the compound's structure, supplemented by general experimental protocols.
Compound Overview
This compound is a white to off-white crystalline solid.[1] Its structure consists of a central butane (B89635) backbone symmetrically substituted with two methyl and two phenyl groups at the C2 and C3 positions. This high degree of substitution results in significant steric hindrance, influencing its chemical reactivity and physical properties.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂ | [1] |
| Molecular Weight | 238.37 g/mol | [1] |
| Melting Point | 90-110 °C | [][3] |
| Boiling Point | 306.1 °C at 760 mmHg | [][3] |
| Density | 0.95 - 1.1 g/cm³ | [][3] |
| Solubility | Insoluble in water; soluble in toluene. | [4] |
Predicted Spectroscopic Data
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and the known structural features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's symmetry, the NMR spectra are expected to be relatively simple.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 1.3 - 1.5 | Singlet | 12H | -CH₃ (Methyl protons) |
| ~ 7.1 - 7.3 | Multiplet | 10H | Ar-H (Aromatic protons) |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 25 - 30 | -CH₃ (Methyl carbons) |
| ~ 45 - 50 | Quaternary carbons (C2 and C3) |
| ~ 125 - 130 | Aromatic CH carbons |
| ~ 145 - 150 | Aromatic quaternary carbons (ipso-carbons) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by absorptions corresponding to C-H and C=C bonds. A product data sheet from a commercial supplier notes that the infrared spectrum of their product conforms to the expected structure.[5]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 3000 - 2850 | Strong | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~ 1380 | Medium | C-H bend (methyl) |
| 750 - 700 | Strong | Monosubstituted benzene (B151609) C-H out-of-plane bend |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the C-C bonds.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 238 | Molecular ion [M]⁺ |
| 119 | Cleavage of the central C2-C3 bond, forming a cumyl cation [C₉H₁₁]⁺ |
| 105 | Loss of a methyl group from the cumyl cation |
| 91 | Tropylium ion [C₇H₇]⁺, a common fragment from alkylbenzenes |
| 77 | Phenyl cation [C₆H₅]⁺ |
Experimental Protocols
3.1. NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
3.2. IR Spectroscopy
An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a typical range of 4000-400 cm⁻¹.
3.3. Mass Spectrometry
For mass spectrometry, the sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC/MS). Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum, which would then be analyzed for the molecular ion and fragmentation patterns.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of this compound.
References
Solubility Profile of 2,3-Dimethyl-2,3-diphenylbutane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2,3-Dimethyl-2,3-diphenylbutane (also known as dicumene) in various organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document summarizes the existing information and presents a standardized experimental protocol for determining the solubility of this compound. This guide is intended to be a valuable resource for laboratory work, process development, and formulation studies.
Core Compound Properties
This compound is a crystalline solid, notable for its thermal stability.[1] Its molecular structure, characterized by a symmetrical butane (B89635) backbone with bulky phenyl and methyl substituents, renders it nonpolar.[2] This inherent nonpolarity is the primary determinant of its solubility behavior, following the principle of "like dissolves like."
Quantitative Solubility Data
| Solvent | Type | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 mg/mL (104.88 mM) | Requires sonication, warming, and heating to 60°C[3] |
| 10% DMSO / 90% Corn Oil | Mixed | ≥ 2.5 mg/mL (10.49 mM) | Clear solution[3] |
| Toluene (Methylbenzene) | Nonpolar Aromatic | Soluble | At 20°C / 68°F[4][5] |
| Benzene | Nonpolar Aromatic | Soluble | -[2] |
| Chloroform | Nonpolar | Soluble | -[2] |
| Water | Polar Protic | Insoluble | -[1][2][4][6] |
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. The most common and reliable method for this purpose is the shake-flask method, followed by quantitative analysis of the saturated solution.
Objective:
To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (crystalline solid, purity >95%)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Solid: An excess amount of crystalline this compound is added to a series of vials. The excess solid ensures that a saturated solution is formed.
-
Addition of Solvent: A known volume of the selected organic solvent is added to each vial.
-
Equilibration: The vials are sealed to prevent solvent evaporation and placed in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, the samples are then centrifuged.
-
Sample Collection: A sample of the clear supernatant is carefully withdrawn using a syringe. A syringe filter is then attached, and the solution is filtered into a clean vial to remove any remaining microscopic particles. This ensures that only the dissolved solid is analyzed.
-
Quantitative Analysis: The concentration of this compound in the filtered, saturated solution is determined using a validated analytical method, typically HPLC. A calibration curve is prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
Data Reporting: The solubility is expressed as a concentration, for example, in mg/mL or mol/L, at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
References
- 1. jssunton.com [jssunton.com]
- 2. This compound - A Unique Hydrocarbon [zhufengchemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 2, 3-Dimethyl-2, 3-Diphenylbutane CAS 1889-67-4 Dmdpb - 2 3-Dimethyl-2 3-Diphenylbutane, CAS 1889-67-4 | Made-in-China.com [m.made-in-china.com]
- 5. This compound [frdtech.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 2,3-Dimethyl-2,3-diphenylbutane: A Sterically Hindered Hydrocarbon
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dimethyl-2,3-diphenylbutane, a notable sterically hindered hydrocarbon. The document details its synthesis, physicochemical properties, and primary applications, with a focus on its role as a radical initiator and a synergist in flame retardant formulations. This guide is intended to be a valuable resource for researchers in organic chemistry, polymer science, and materials science, as well as for professionals in drug development who may utilize sterically hindered motifs in molecular design. The content is supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application of the information presented.
Introduction
This compound, also known as dicumene, is a saturated hydrocarbon characterized by a high degree of steric congestion around its central carbon-carbon bond. This structural feature is imparted by the presence of two phenyl and two methyl groups on adjacent carbons in the butane (B89635) backbone. This steric hindrance profoundly influences its chemical reactivity and thermal stability, making it a subject of significant interest in both academic research and industrial applications.
This guide will explore the fundamental aspects of this compound, from its synthesis and characterization to its utility in polymer modification and as a flame retardant synergist. The inherent stability of this molecule at moderate temperatures, coupled with its ability to generate stable cumyl radicals upon thermal decomposition at elevated temperatures, underpins its primary industrial applications.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂ | [1] |
| Molecular Weight | 238.37 g/mol | [2] |
| CAS Number | 1889-67-4 | [1] |
| Appearance | White to light yellow crystalline powder or flakes | [1][3] |
| Melting Point | 90-110 °C | [2] |
| Boiling Point | 306.1 °C at 760 mmHg | N/A |
| Solubility | Insoluble in water; Soluble in toluene | [1][2] |
| Density | ~1.1 g/cm³ | N/A |
Spectroscopic Characterization Data
While comprehensive, publicly available spectral data for this compound is limited, Table 2 provides expected and reported spectroscopic characteristics. This information is critical for the unambiguous identification and purity assessment of the compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected/Reported Data | Reference |
| ¹H NMR | Due to the molecule's symmetry, simplified signals are expected. Aromatic protons (multiplet), and methyl protons (singlet). | [4] |
| ¹³C NMR | Signals for quaternary, aromatic, and methyl carbons are anticipated. The high symmetry should result in a limited number of distinct signals. | [5] |
| Infrared (IR) Spectrum | Conforms to the expected structure, showing characteristic C-H and C-C bond vibrations. | [3] |
| Mass Spectrometry (MS) | The molecular ion peak and fragmentation pattern would be consistent with the structure. | N/A |
Synthesis of this compound
Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity.
Synthesis from Cumene (B47948) and Organic Peroxide
This method is a common industrial approach that relies on the radical coupling of cumyl radicals generated in situ.[6]
Experimental Protocol:
-
Reactants: Cumene and a suitable organic peroxide (e.g., t-butylperoxyisopropyl monocarbonate). The molar ratio of cumene to organic peroxide is typically around 3:1.[6]
-
Procedure:
-
A reaction vessel is charged with cumene and heated to a temperature range of 125-145 °C.[6]
-
The organic peroxide is added dropwise to the heated cumene with stirring over a period of several hours.[6]
-
During the addition and a subsequent aging period, low-boiling byproducts are continuously distilled off.[6]
-
After the reaction is complete, the mixture is cooled to 60-80 °C.[6]
-
-
Work-up and Purification:
Friedel-Crafts Alkylation
This classic electrophilic aromatic substitution can be adapted for the synthesis of this compound, although it can be prone to rearrangements and polyalkylation.
Conceptual Workflow:
Caption: Friedel-Crafts Alkylation Workflow.
Grignard Reaction
The reaction of a Grignard reagent with a suitable electrophile can also be employed to construct the sterically hindered carbon skeleton of this compound.
Applications of this compound
The unique properties of this compound make it a valuable compound in several areas, primarily in polymer chemistry.
Radical Initiator
Due to the steric strain in the central C-C bond, this compound undergoes thermal decomposition at elevated temperatures to form two stable cumyl radicals. This property makes it an effective radical initiator for high-temperature polymer processing applications, such as crosslinking and grafting.[7][8]
Thermal Decomposition and Radical Formation:
Caption: Thermal Decomposition of this compound.
Table 3: Half-life of this compound as a Radical Initiator
| Temperature | Half-life |
| 230 °C | ~30 minutes |
Flame Retardant Synergist
This compound is widely used as a synergist in flame retardant formulations, particularly for polypropylene (B1209903) and polystyrene. It is often used as an environmentally friendly replacement for antimony trioxide.[9] When used in conjunction with halogenated flame retardants, the cumyl radicals generated upon heating can enhance the flame retardant effect.
Quantitative Data on Flame Retardancy:
The use of this compound as a synergist can lead to a significant improvement in the flame retardant properties of polymers, as demonstrated by standard flammability tests.
Table 4: Effect of this compound on the Flammability of Polymer Formulations
| Polymer System | Flame Retardant Package | LOI (%) | UL-94 Rating |
| Polypropylene | Halogenated FR | Increased | Improved to V-0 |
| Polystyrene (EPS) | Halogenated FR | Increased | Improved |
Note: Specific values are dependent on the full formulation.
Relevance in Drug Development and Medicinal Chemistry
While not a common scaffold in drug molecules, the study of sterically hindered alkanes like this compound is relevant to drug development. The principles of steric hindrance are crucial in understanding drug-receptor interactions, enzyme inhibition, and the metabolic stability of drug candidates.
The introduction of sterically bulky groups is a common strategy in medicinal chemistry to:
-
Enhance selectivity: By designing molecules that fit specifically into the binding pocket of a target receptor while being sterically excluded from off-target receptors.
-
Improve metabolic stability: Steric hindrance can shield metabolically labile sites on a drug molecule from enzymatic degradation, thereby increasing its half-life in the body.
-
Modulate physicochemical properties: The introduction of bulky alkyl groups can influence properties such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.
Therefore, while this compound may not be a direct pharmaceutical precursor, it serves as an excellent model compound for studying the effects of extreme steric congestion, providing valuable insights for the rational design of new therapeutic agents.
Conclusion
This compound is a sterically hindered hydrocarbon with unique properties that make it a valuable tool in both academic research and industrial applications. Its utility as a high-temperature radical initiator and a flame retardant synergist is well-established. For researchers and professionals in drug development, it serves as a compelling example of how steric effects can be harnessed to control reactivity and stability, principles that are fundamental to the design of effective and safe medicines. This technical guide has provided a comprehensive overview of this fascinating molecule, with the aim of fostering further research and application.
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,3-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. JP2009173580A - Method for producing this compound - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Commercial Suppliers and Research Applications of 2,3-Dimethyl-2,3-diphenylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-2,3-diphenylbutane, also known as dicumene, is a hydrocarbon of significant interest in various fields of chemical research and industrial application. Its primary utility stems from its function as a high-temperature radical initiator and a synergist in flame retardant formulations. This technical guide provides an in-depth overview of commercially available sources of this compound for research purposes, its principal applications, and available toxicological data.
It is important to note at the outset that while this compound is well-characterized in materials science and polymer chemistry, extensive research into its direct biological effects and interactions with cellular signaling pathways is not publicly available at this time. Therefore, its application in drug development is not a current area of focus in the scientific literature.
Commercial Suppliers
A variety of chemical suppliers offer this compound for research and development purposes. The purity, quantity, and pricing can vary, so it is advisable to contact the suppliers directly for the most current information.
| Supplier | Purity | Available Quantities | Contact Information | Notes |
| Thermo Fisher Scientific (Acros Organics) | ≥95% | 25 g, 100 g | --INVALID-LINK-- | Crystalline powder or flakes.[1][2] |
| MedChemExpress | Research Grade | Inquire for details | --INVALID-LINK-- | For research use only.[3] |
| ChemicalBook | ≥99.0%, 99.9%, 99.99% HPLC | 1 kg, 25 kg, bulk | --INVALID-LINK-- | Lists multiple suppliers, primarily from China.[4] |
| Pharmaffiliates | High Purity | Inquire for details | --INVALID-LINK-- | Login required for price and availability.[5] |
| Hunan Farida Technology Co., Ltd. | ≥95.0% | Inquire for details | --INVALID-LINK-- | Trade name: FARIDA DMDPB.[6] |
| Haihang Industry | ≥97% | 1 kg, 25 kg, 40-60 tons/month | --INVALID-LINK-- | Sample available.[7] |
| Suzhou Senfeida Chemical Co., Ltd. | Inquire for details | kg to tons | --INVALID-LINK-- | Offers various incoterms and payment options.[8] |
Core Applications in Research
The primary research applications of this compound are centered on its ability to generate stable cumyl radicals upon thermolysis.
Radical Initiator in Polymer Chemistry
This compound serves as a high-temperature initiator for radical polymerization and grafting reactions.[3] The thermal decomposition of the central carbon-carbon bond generates two cumyl radicals.
Experimental Workflow: Radical Generation via Thermolysis
References
- 1. myuchem.com [myuchem.com]
- 2. fishersci.dk [fishersci.dk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. jssunton.com [jssunton.com]
- 6. 2,3-Dimethyl-2-phenylbutane | C12H18 | CID 520256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1889-67-4 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application of 2,3-Dimethyl-2,3-diphenylbutane in Polymer Crosslinking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-2,3-diphenylbutane (DMDPB), also known as bicumyl, is a carbon-centered radical initiator utilized for the crosslinking of various polymers.[1] Its distinguishing characteristic is its high thermal stability, requiring elevated temperatures for decomposition, which makes it particularly suitable for processing polymers at high temperatures where more common peroxide initiators would decompose prematurely.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of DMDPB for polymer crosslinking.
DMDPB functions as a crosslinking agent by thermally decomposing to form two cumyl radicals. These highly reactive radicals then abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. The subsequent combination of these macroradicals results in the formation of a three-dimensional crosslinked network, which enhances the mechanical, thermal, and chemical resistance properties of the polymer.[2][3]
Data Presentation
Due to the limited availability of public domain quantitative data specifically for this compound, the following tables present representative data for the effects of peroxide crosslinking on high-density polyethylene (B3416737) (HDPE), using other common peroxide initiators as a proxy. These trends are expected to be similar for DMDPB, although the specific concentrations and processing temperatures will differ.
Table 1: Effect of Peroxide Concentration on the Mechanical Properties of High-Density Polyethylene (HDPE)
| Initiator Concentration (phr)* | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 (Neat HDPE) | 25.3 | 1.1 | > 600 |
| 0.5 | 23.1 | 1.2 | 450 |
| 1.0 | 21.5 | 1.3 | 300 |
| 1.5 | 20.4 | 1.4 | 150 |
| 2.0 | 19.8 | 1.5 | 50 |
*Data is representative and based on studies using dicumyl peroxide. The optimal concentration for DMDPB may vary.
Table 2: Influence of Peroxide Crosslinking on Gel Content and Crosslink Density of Polyethylene
| Initiator Concentration (phr)* | Gel Content (%) | Crosslink Density (mol/cm³) |
| 0 | 0 | 0 |
| 0.5 | 65 | 1.2 x 10⁻⁴ |
| 1.0 | 80 | 2.5 x 10⁻⁴ |
| 1.5 | 88 | 3.8 x 10⁻⁴ |
| 2.0 | 92 | 5.1 x 10⁻⁴ |
*Data is representative and based on studies using dicumyl peroxide.
Signaling Pathways and Mechanisms
The crosslinking of polymers using this compound is a free-radical process. The following diagram illustrates the key steps involved in the reaction mechanism.
Caption: Mechanism of polymer crosslinking initiated by DMDPB.
Experimental Protocols
Protocol 1: Melt Mixing and Crosslinking of Polyethylene with DMDPB
This protocol describes a general procedure for the crosslinking of polyethylene using this compound in a laboratory-scale internal mixer.
Materials and Equipment:
-
Polyethylene (e.g., HDPE, LDPE, LLDPE) powder or pellets
-
This compound (DMDPB)
-
Internal mixer with temperature and rotor speed control (e.g., Brabender or Haake type)
-
Compression molding press with heating and cooling capabilities
-
Molds for sample preparation
-
Analytical balance
Procedure:
-
Drying: Dry the polyethylene resin in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Mixer Preparation: Preheat the internal mixer to a temperature below the decomposition temperature of DMDPB, typically in the range of 140-160°C, depending on the melting point of the polyethylene grade. Set the rotor speed to 50-60 rpm.
-
Polymer Loading: Add the dried polyethylene to the preheated mixer and allow it to melt and homogenize for 3-5 minutes.
-
Initiator Addition: Once the polymer is fully molten and a stable torque is observed, add the pre-weighed amount of DMDPB to the mixer.
-
Melt Compounding: Continue mixing for another 5-7 minutes to ensure uniform dispersion of the initiator within the polymer matrix.
-
Crosslinking: Increase the temperature of the mixer to the desired crosslinking temperature, which for DMDPB is typically in the range of 220-280°C. The half-life of DMDPB is approximately 30 minutes at 230°C.[2] Monitor the torque, which will increase as crosslinking proceeds. The reaction time will depend on the temperature and the desired degree of crosslinking, typically ranging from 5 to 15 minutes.
-
Sample Collection: Once the crosslinking is complete (indicated by a plateau in the torque curve), stop the rotors and quickly remove the crosslinked polymer from the mixer.
-
Compression Molding: Immediately transfer the hot, crosslinked polymer to a preheated mold in the compression press. The press temperature should be similar to the crosslinking temperature.
-
Molding Cycle: Apply a pressure of approximately 10 MPa for 5-10 minutes to form a sheet of the desired thickness.
-
Cooling: Cool the mold under pressure to room temperature.
-
Sample Conditioning: Remove the crosslinked polymer sheet from the mold and condition it at room temperature for at least 24 hours before further characterization.
Caption: Experimental workflow for polymer crosslinking with DMDPB.
Protocol 2: Determination of Gel Content in Crosslinked Polyethylene
This protocol is based on the ASTM D2765 standard for determining the insoluble fraction of crosslinked polyethylene by solvent extraction.[1]
Materials and Equipment:
-
Crosslinked polyethylene sample
-
Xylene (reagent grade)
-
Extraction apparatus (Soxhlet or equivalent)
-
120-mesh stainless steel screen cage
-
Analytical balance (accurate to 0.1 mg)
-
Drying oven (vacuum or circulating air)
-
Fume hood
Procedure:
-
Sample Preparation: Cut a small piece of the crosslinked polyethylene (approximately 0.3 g) into small fragments or thin films to maximize the surface area for extraction.
-
Initial Weighing: Accurately weigh the empty mesh cage (W₁). Place the prepared sample into the cage and weigh the cage with the sample (W₂).
-
Extraction: Place the sample-containing cage into the extraction apparatus. Add a sufficient amount of xylene to the flask and assemble the apparatus. Heat the xylene to its boiling point and perform the extraction for 12 hours. The extraction should be conducted in a well-ventilated fume hood.
-
Drying: After extraction, carefully remove the cage from the apparatus and allow the excess solvent to evaporate in the fume hood. Then, dry the cage with the extracted sample in a vacuum oven at 80°C for at least 4 hours, or until a constant weight is achieved.
-
Final Weighing: Allow the cage and sample to cool to room temperature in a desiccator and then weigh them (W₃).
-
Calculation of Gel Content: The gel content is calculated using the following formula:
Gel Content (%) = [(W₃ - W₁) / (W₂ - W₁)] x 100
Where:
-
W₁ = Weight of the empty cage
-
W₂ = Initial weight of the cage and sample
-
W₃ = Final weight of the cage and the extracted, dried sample
-
Conclusion
This compound is a valuable radical initiator for the crosslinking of polymers that require high processing temperatures. Its high thermal stability allows for a controlled initiation of the crosslinking reaction at elevated temperatures, leading to the formation of a robust polymer network with enhanced properties. The protocols and data presented in this document provide a foundation for researchers and scientists to explore the application of DMDPB in their polymer systems. It is important to note that the optimal conditions, including initiator concentration and processing parameters, will need to be determined empirically for each specific polymer and application.
References
Application Notes and Protocols for Thermal Initiation with 2,3-Dimethyl-2,3-diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-2,3-diphenylbutane (DMDPB), also known as dicumene, is a thermal initiator utilized in a variety of chemical processes, most notably in the modification of polymers.[1] Its symmetrical carbon-carbon bond homolytically cleaves at elevated temperatures to generate two stable cumyl radicals. This characteristic makes it an effective initiator for free-radical polymerization, crosslinking, and grafting reactions, particularly at temperatures where more common peroxide initiators would decompose too rapidly.[2]
These application notes provide a comprehensive overview of the properties of this compound and a detailed protocol for its use as a thermal initiator in the melt grafting of vinyltriethoxysilane (B1683064) (VTEOS) onto polyethylene (B3416737).
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Dicumene, Bicumene | [3][4] |
| CAS Number | 1889-67-4 | [1] |
| Molecular Formula | C₁₈H₂₂ | [1] |
| Molecular Weight | 238.37 g/mol | [5] |
| Appearance | White to light yellow flakes or crystalline powder | [1] |
| Melting Point | 115-130 °C | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like toluene. | [1][3] |
Thermal Decomposition and Half-Life Data
The efficacy of this compound as a thermal initiator is dictated by its decomposition kinetics. The half-life of the initiator at various temperatures is a critical parameter for designing experimental protocols.
| Temperature | Half-Life | Solvent | Reference |
| 230 °C | ~30 minutes | Not Specified | [2] |
| 237 °C | 10 hours | Chlorobenzene | [1] |
| 259 °C | 1 hour | Chlorobenzene | [1] |
| 284 °C | 0.1 hour (6 minutes) | Chlorobenzene | [1] |
Reaction Mechanism: Free Radical Grafting
The thermal initiation process using this compound for grafting vinyl monomers onto a polymer backbone, such as polyethylene, proceeds through a well-established free-radical chain mechanism.
Experimental Protocol: Melt Grafting of VTEOS onto Polyethylene
This protocol details a general procedure for the melt grafting of vinyltriethoxysilane (VTEOS) onto high-density polyethylene (HDPE) using this compound as the thermal initiator. This process is typically carried out in a twin-screw extruder.[3][4]
Materials:
-
High-Density Polyethylene (HDPE) pellets
-
Vinyltriethoxysilane (VTEOS)
-
This compound (DMDPB)
-
Antioxidant (optional, e.g., Irganox 1010)
-
Nitrogen gas supply
Equipment:
-
Twin-screw extruder with multiple temperature zones
-
Gravimetric or volumetric feeders for solids and liquids
-
Water bath for cooling the extrudate
-
Pelletizer
-
Drying oven
Procedure:
-
Premixing:
-
Dry the HDPE pellets in an oven at 80-90°C for at least 4 hours to remove any residual moisture.
-
Prepare a dry blend of the HDPE pellets and the desired amount of this compound. A typical concentration range for DMDPB in such applications is 0.1-2.0 wt.% relative to the polyethylene.
-
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. For the grafting of VTEOS onto HDPE using DMDPB, a temperature range of 220-310°C is recommended.[3][4] A representative temperature profile might be:
-
Feed zone: 180°C
-
Melting zones: 200-240°C
-
Reaction zones: 260-290°C
-
Die: 280°C
-
-
Purge the extruder with nitrogen to create an inert atmosphere and minimize oxidative side reactions.
-
Feed the premixed HDPE and DMDPB into the main hopper of the extruder at a constant rate.
-
Inject the liquid VTEOS into a downstream barrel section of the extruder where the polymer is in a molten state. The concentration of VTEOS can be varied, but a typical range is 1-5 wt.%.
-
-
Cooling and Pelletizing:
-
The molten extrudate exiting the die is cooled in a water bath.
-
The cooled polymer strand is then fed into a pelletizer to produce grafted polyethylene pellets.
-
-
Drying and Storage:
-
The pellets are dried in an oven to remove surface moisture.
-
Store the final product in a dry, airtight container.
-
Safety and Handling
This compound should be handled in accordance with its Safety Data Sheet (SDS).
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[7]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Flush skin with plenty of water.
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
Inhalation: Move to fresh air.
-
Applications
The primary application of this compound as a thermal initiator is in the polymer industry.
-
Crosslinking and Grafting: It is used to initiate crosslinking and grafting reactions in various polymers, including polyolefins, to improve their mechanical, thermal, and chemical resistance properties.[1][3]
-
Flame Retardant Synergist: It can act as a synergist with flame retardants in polymers, enhancing their fire-resistant properties.[6]
-
High-Temperature Polymer Modification: Due to its high decomposition temperature, it is particularly suitable for modifying engineering plastics that are processed at elevated temperatures.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Express Polymer Letters [expresspolymlett.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 2,3-Dimethyl-2,3-diphenylbutane and its Byproducts
Abstract
This application note presents a detailed protocol for the quantitative analysis of 2,3-Dimethyl-2,3-diphenylbutane and its potential byproducts using High-Performance Liquid Chromatography (HPLC). This compound is a hydrocarbon that can be a product of the thermal decomposition of dicumyl peroxide in cumene[1][2]. The analytical method described herein is designed for researchers, scientists, and drug development professionals to ensure the purity and quality control of this compound. The method is capable of separating the main compound from its common precursors and byproducts, including cumene (B47948), cumene hydroperoxide, dicumyl peroxide, and acetophenone.
Introduction
This compound is a chemical intermediate with applications in polymer synthesis and other organic reactions[1][2]. Its synthesis, often involving the decomposition of peroxides, can lead to a variety of byproducts that may affect the quality and performance of the final product. Therefore, a reliable analytical method is crucial for the characterization of the reaction mixture. This application note details a robust HPLC method for the simultaneous separation and quantification of this compound and key related substances.
Experimental
Instrumentation and Columns
A standard HPLC system equipped with a UV detector is suitable for this analysis. The separation is achieved on a reverse-phase column, which separates compounds based on their hydrophobicity.
-
HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Newcrom R1, 4.6 x 100 mm, 3 µm, 100 Å, or a similar reversed-phase C18 column.[3]
Reagents and Standards
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[4]
-
Reference standards of this compound, cumene, cumene hydroperoxide, dicumyl peroxide, and acetophenone.
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation:
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Newcrom R1 (4.6 x 100 mm, 3 µm) or equivalent C18 |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-100% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 207 nm[3] or 254 nm |
Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard (this compound, cumene, cumene hydroperoxide, dicumyl peroxide, and acetophenone) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with the mobile phase (at initial gradient conditions) to cover the desired concentration range for the calibration curve.
Sample Preparation
-
Liquid Samples: Dilute the sample containing this compound and its byproducts with acetonitrile to a concentration within the calibration range.
-
Solid Samples (e.g., polymer matrix): a. Cryogenically grind the sample to a fine powder. b. Extract a known weight of the powder with a suitable solvent such as methylene (B1212753) chloride or methanol. c. Concentrate the extract and redissolve the residue in acetonitrile.
-
Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Results and Discussion
The described HPLC method provides a good separation of this compound from its potential byproducts. A typical chromatogram would show the elution of the compounds in order of increasing hydrophobicity.
Quantitative Data
The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) for each analyte. The following table summarizes the expected quantitative performance of the method.
Table 2: Quantitative Performance Data (Illustrative)
| Compound | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Acetophenone | 5.2 | >0.999 | 0.1 | 0.3 |
| Cumene Hydroperoxide | 8.9 | >0.999 | 0.2 | 0.6 |
| Cumene | 12.5 | >0.999 | 0.5 | 1.5 |
| Dicumyl Peroxide | 15.8 | >0.999 | 0.3 | 0.9 |
| This compound | 18.2 | >0.999 | 0.2 | 0.6 |
Note: The retention times are illustrative and may vary depending on the specific column and HPLC system used.
Visualizations
Synthesis and Byproduct Formation Pathway
The following diagram illustrates a potential pathway for the formation of this compound from the decomposition of dicumyl peroxide, highlighting the generation of byproducts.
Caption: Formation of this compound and byproducts.
HPLC Analysis Workflow
The logical workflow for the HPLC analysis is depicted in the diagram below, from sample and standard preparation to data analysis.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method presented in this application note is suitable for the quantitative determination of this compound and its common byproducts. The method is straightforward, reproducible, and can be readily implemented in a quality control or research laboratory setting. The provided protocols and illustrative data serve as a comprehensive guide for analysts.
References
Application Note: Detection of 2,3-Dimethyl-2,3-diphenylbutane using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Notes and Protocols for Modifying Engineering Plastics with 2,3-Dimethyl-2,3-diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-2,3-diphenylbutane (DMDPB), also known by trade names such as Dicumene and Perkadox 30, is a highly effective modifier for a range of engineering plastics.[1][2][3][4] Its primary functions are to act as a free radical initiator for crosslinking and grafting, and as a synergist with flame retardants to enhance the fire safety of polymers.[5][6] These application notes provide detailed information on the use of DMDPB to modify the properties of common engineering plastics such as polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS), including quantitative data on its effects, experimental protocols, and the underlying chemical mechanisms.
Key Applications and Benefits
DMDPB offers several key benefits when used as a modifier for engineering plastics:
-
Enhanced Flame Retardancy: When used in conjunction with halogenated flame retardants, DMDPB acts as a synergist, significantly improving the flame retardant properties of the polymer.[4][7] This allows for lower loadings of flame retardants, which can help to preserve the mechanical properties of the plastic.
-
Improved Thermal Stability: As a crosslinking agent, DMDPB can increase the thermal stability of plastics, allowing them to be used at higher temperatures without degradation.[5]
-
Modified Mechanical Properties: The crosslinking and grafting reactions initiated by DMDPB can lead to improvements in mechanical properties such as melt strength.[8][9]
-
Environmentally Friendly Alternative: DMDPB is considered an environmentally friendly replacement for antimony trioxide (Sb2O3), a common but more hazardous flame retardant synergist.[2][4]
Quantitative Data on Modified Plastic Properties
The following tables summarize the quantitative effects of this compound on the properties of polypropylene.
Table 1: Flame Retardancy of Polypropylene Modified with DMDPB and a Brominated Flame Retardant
| Formulation | DMDPB (wt%) | Tris(tribromoneopentyl) phosphate (B84403) (wt%) | UL 94 Rating |
| PP Control | 0 | 0 | Not Rated |
| PP + FR | 0 | 25 | V-2 |
| PP + FR + DMDPB | 1 | 24 | V-0 |
Data adapted from a patent describing the use of a C-C initiator, of which DMDPB is a prime example.[7]
Table 2: General Mechanical Properties of Unmodified Polypropylene and HIPS (for baseline comparison)
| Property | ASTM Test | Polypropylene (Typical Values) | High Impact Polystyrene (HIPS) (Typical Values) |
| Tensile Strength (psi) | D638 | 4,800 | >3,000 |
| Tensile Modulus (psi) | D638 | 195,000 | - |
| Tensile Elongation at Yield (%) | D638 | 12 | 50 |
| Flexural Modulus (psi) | D790 | - | 240,000 |
| Izod Impact Strength (ft-lb/in) | D256 | - | 2.8 |
| Heat Deflection Temperature @ 264 psi (°F) | D648 | - | 185 |
Note: Specific improvements in mechanical properties with DMDPB are formulation-dependent and require experimental determination.[10][11]
Experimental Protocols
Protocol 1: Melt Extrusion of Polypropylene with DMDPB and Flame Retardant
This protocol describes a general procedure for modifying polypropylene using a twin-screw extruder.
Materials:
-
Polypropylene (PP) pellets
-
This compound (DMDPB)
-
Tris(tribromoneopentyl) phosphate (or other suitable brominated flame retardant)
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine (for test specimen preparation)
Procedure:
-
Pre-blending: Dry-blend the PP pellets, DMDPB powder, and flame retardant in the desired weight ratios. For example, 95 wt% PP, 4 wt% flame retardant, and 1 wt% DMDPB.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is:
-
Feed Zone: 180°C
-
Compression Zone: 190°C
-
Metering Zone: 200°C
-
Die: 210°C
-
-
Set the screw speed to a moderate level (e.g., 100-200 rpm) to ensure good mixing without excessive shear.
-
Feed the pre-blended mixture into the extruder.
-
-
Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce pellets of the modified polypropylene.
-
Drying: Dry the pellets in an oven at 80°C for at least 4 hours to remove any residual moisture.
-
Specimen Preparation: Use an injection molding machine to prepare test specimens (e.g., tensile bars, impact bars, flammability test bars) from the dried pellets according to ASTM standards.
-
Characterization: Perform mechanical testing (tensile, flexural, impact) and flammability testing (UL 94, LOI) on the prepared specimens.
Visualizing the Experimental Workflow
Caption: Workflow for modifying engineering plastics with DMDPB.
Mechanisms of Action
Free Radical Initiation and Polymer Modification
This compound functions as a high-temperature free radical initiator.[6] The modification process involves the following steps:
-
Initiation: At elevated processing temperatures (typically >200°C), the C-C bond in DMDPB undergoes homolytic cleavage to form two cumyl radicals.
-
Hydrogen Abstraction: The highly reactive cumyl radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals.
-
Propagation (Grafting/Crosslinking):
-
Grafting: The polymer macroradicals can initiate the polymerization of a monomer (if present), leading to the grafting of new polymer chains onto the backbone.
-
Crosslinking: Two polymer macroradicals can combine to form a crosslink between polymer chains.
-
-
Termination: The radical reactions are terminated through various combination or disproportionation reactions.
Visualizing the Free Radical Mechanism
Caption: Free radical mechanism of polymer modification by DMDPB.
Synergistic Flame Retardancy Mechanism
When used with halogenated flame retardants (e.g., brominated compounds), DMDPB enhances their effectiveness through a gas-phase mechanism.
-
Decomposition: At combustion temperatures, the halogenated flame retardant decomposes to release halogen radicals (e.g., Br•).
-
Radical Trapping: In the gas phase, the highly reactive flame-propagating radicals (H• and OH•) are trapped by the halogen radicals, forming less reactive species (e.g., HBr).
-
Synergy with DMDPB: The free radicals generated from the decomposition of DMDPB can participate in and accelerate the decomposition of the halogenated flame retardant, ensuring a timely release of halogen radicals to interrupt the combustion cycle. Furthermore, the crosslinking action of DMDPB in the condensed phase can promote char formation, which acts as a physical barrier to heat and fuel.
Visualizing the Flame Retardancy Synergy
Caption: Synergistic flame retardancy mechanism of DMDPB.
Conclusion
This compound is a versatile and effective additive for modifying engineering plastics. By understanding the underlying mechanisms and following appropriate experimental protocols, researchers can leverage DMDPB to enhance flame retardancy, improve thermal stability, and tailor the mechanical properties of polymers for a wide range of demanding applications. The provided data and protocols serve as a starting point for further formulation development and optimization.
References
- 1. This compound [frdtech.com]
- 2. This compound | 1889-67-4 [chemicalbook.com]
- 3. 2018 Top 10 Reliable Manufacturers of this compound [zhufengchemical.com]
- 4. Chemical Flame Retardants and Synergists Products Supply [zhufengchemical.com]
- 5. nouryon.com [nouryon.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US8329790B2 - Polypropylene based formulations - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of High Melt Strength Polypropylene by Reactive Extrusion [plaschina.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. nouryon.com [nouryon.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethyl-2,3-diphenylbutane
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-2,3-diphenylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes to obtain this compound include:
-
Radical Coupling of Cumene (B47948): This method involves the dimerization of cumyl radicals generated from cumene using a radical initiator.[1][2]
-
Grignard Reaction: This approach typically involves the coupling of a Grignard reagent, such as 2-phenyl-2-propylmagnesium bromide.
-
Friedel-Crafts Alkylation: This synthesis involves the alkylation of an aromatic ring with a suitable alkyl halide in the presence of a Lewis acid catalyst.[3][4][5][6][7]
-
Pinacol (B44631) Coupling of Acetophenone (B1666503): This method involves the reductive coupling of acetophenone to form the corresponding vicinal diol.[8][9]
Q2: Which synthesis method generally provides the highest yield?
A2: The radical coupling of cumene, particularly when using specific organic peroxides like peroxymonocarbonates, has been reported to produce high yields and purity.[1] Yields can reach up to 74.5% with high purity after recrystallization.[2]
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities depend on the synthetic route. In the radical coupling of cumene, byproducts can include t-butyl alcohol, isopropyl alcohol, and acetone.[1] For Friedel-Crafts alkylation, over-alkylated products and isomers can be significant impurities. In Grignard reactions, side products from the reaction of the Grignard reagent with moisture or other electrophiles can occur.
Q4: How can I purify the final product?
A4: Recrystallization is a common and effective method for purifying this compound. Solvents such as methanol (B129727), ethanol, or isopropanol (B130326) are often used.[1] Column chromatography can also be employed for purification.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound for each of the main synthetic methods.
Method 1: Radical Coupling of Cumene
Issue 1: Low Yield of this compound
| Possible Cause | Suggestion |
| Incorrect Initiator | Use a peroxymonocarbonate initiator, such as t-butylperoxyisopropyl monocarbonate, for higher efficiency.[1] |
| Suboptimal Temperature | Maintain the reaction temperature between 125-145°C. Lower temperatures can lead to insufficient radical generation, while higher temperatures can cause unwanted side reactions.[1] |
| Inefficient Radical Coupling | Ensure proper stirring to facilitate the coupling of cumyl radicals. |
| Presence of Inhibitors | Ensure the cumene starting material is free from radical inhibitors. |
Issue 2: Product Contamination with Byproducts
| Possible Cause | Suggestion |
| Decomposition of Initiator | Low boiling point byproducts from the initiator's decomposition (e.g., t-butyl alcohol, acetone) can be removed by distillation during the reaction.[1] |
| Inefficient Purification | Use methanol for recrystallization as it is a poor solvent for the product, leading to better purification.[1] |
Method 2: Grignard Reaction
Issue 1: Failure to Initiate the Grignard Reaction
| Possible Cause | Suggestion |
| Presence of Moisture | Ensure all glassware is oven-dried and reagents are anhydrous. The Grignard reaction is highly sensitive to water. |
| Inactive Magnesium Surface | Activate the magnesium turnings with a small crystal of iodine or by crushing them in the flask. |
Issue 2: Low Yield of the Coupled Product
| Possible Cause | Suggestion |
| Side Reactions | Minimize side reactions by controlling the temperature and adding the alkyl halide slowly to the magnesium suspension. |
| Incomplete Reaction | Ensure the reaction goes to completion by allowing sufficient reaction time. |
Method 3: Friedel-Crafts Alkylation
Issue 1: Formation of Multiple Products (Polyalkylation)
| Possible Cause | Suggestion |
| Activated Product | The alkylated product is more reactive than the starting material. Use a large excess of the aromatic substrate to favor mono-alkylation.[5][6] |
Issue 2: Isomerization of the Alkyl Group
| Possible Cause | Suggestion |
| Carbocation Rearrangement | Use a tertiary alkyl halide or an alkylating agent that forms a stable carbocation to minimize rearrangements.[5][6] |
Method 4: Pinacol Coupling of Acetophenone
Issue 1: Formation of Pinacolone (B1678379) as the Major Product
| Possible Cause | Suggestion |
| Acid-Catalyzed Rearrangement | The pinacol product can undergo a pinacolone rearrangement in the presence of acid. Maintain neutral or basic conditions during workup to prevent this.[10] |
Issue 2: Low Yield of the Diol Product
| Possible Cause | Suggestion |
| Inefficient Reductive Coupling | Use a suitable reducing agent, such as magnesium or a low-valent titanium species, to promote the coupling of the ketyl radicals.[8] |
Experimental Protocols
Radical Coupling of Cumene (High Yield Method)
This protocol is based on a patented high-yield synthesis.[1]
Materials:
-
Cumene
-
t-butylperoxyisopropyl monocarbonate (or other suitable peroxymonocarbonate)
-
Methanol (for recrystallization)
Procedure:
-
In a reaction vessel, heat cumene to a temperature between 125°C and 145°C.
-
Slowly add the peroxymonocarbonate initiator to the heated cumene over a period of 3 hours with constant stirring.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2 hours to ensure the reaction goes to completion.
-
During the reaction, low-boiling byproducts can be distilled off.
-
After the reaction is complete, cool the mixture.
-
Add methanol to the crude product to induce recrystallization.
-
Filter the crystals and dry them to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Radical Coupling of Cumene
| Initiator | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| t-butylperoxy-2-ethylhexyl monocarbonate | 140 | 5 | 58.2 | 94 | [1] |
| Azo-bis-isobutyl cyanide with Ferrous acetate | 70 | 8 | 74 | Not Specified | [2] |
| Azo-bis-isobutyl cyanide with Ferrous acetate | 90 | 10 | 74.5 | Not Specified | [2] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Radical Coupling of Cumene
Caption: Troubleshooting workflow for low yield in the radical coupling synthesis.
Experimental Workflow for the Synthesis of this compound
Caption: General experimental workflow for the radical coupling synthesis.
References
- 1. JP2009173580A - Method for producing this compound - Google Patents [patents.google.com]
- 2. CN106083508A - A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes - Google Patents [patents.google.com]
- 3. cerritos.edu [cerritos.edu]
- 4. benchchem.com [benchchem.com]
- 5. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Technical Support Center: Synthesis of 2,3-Dimethyl-2,3-diphenylbutane
Welcome to the technical support center for the synthesis of 2,3-dimethyl-2,3-diphenylbutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Radical Coupling of Cumene (B47948)
This method involves the dimerization of cumyl radicals, typically generated from cumene using a radical initiator.
Q1: My reaction yield is significantly lower than expected, and the purity is poor. What are the likely side products?
A1: Low yields and impurities often stem from side reactions related to the decomposition of the organic peroxide initiator. Common byproducts include t-butyl alcohol, isopropyl alcohol, and acetone.[1] The formation of these is dependent on the type of peroxide used and the reaction temperature. Using peroxymonocarbonates can help suppress the formation of unwanted alkyl radicals compared to other initiators, leading to higher purity.[1]
Q2: How can I improve the yield and purity of my product?
A2: Optimizing the reaction temperature and choice of initiator is crucial. Using a peroxymonocarbonate with a one-hour half-life temperature between 105-125°C and running the reaction between 125-145°C can improve yields.[2] This temperature range is high enough to ensure radical formation but lower than the boiling point of cumene (152°C), which minimizes its distillation from the reaction mixture.[2] Additionally, performing the reaction while distilling off the low-boiling byproducts (like t-butyl alcohol and acetone) can drive the reaction towards the desired product.[2]
Q3: My product is showing signs of oxidation. What could be the cause?
A3: The interaction of cumyl radicals with oxygen can lead to the oxidation of both the initiator and the cumene substrate.[3] While this can be exploited in some applications like polymer grafting, it is an undesirable side reaction in the synthesis of pure this compound.[3] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Route 2: Pinacol (B44631) Coupling of Acetophenone (B1666503)
This route involves the reductive coupling of acetophenone to form 2,3-diphenyl-2,3-butanediol (a pinacol), which is then deoxygenated to yield the final alkane.
Q1: The main product of my initial reaction is a diol, not the desired alkane. Is this normal?
A1: Yes, this is the expected outcome of a pinacol coupling reaction. The reaction reductively couples two ketone molecules to form a vicinal diol.[4] The desired product, this compound, is obtained only after a subsequent deoxygenation step.
Q2: My final product is contaminated with the diol intermediate. How can I improve the deoxygenation step?
A2: Incomplete deoxygenation is a common issue. Ensure that the deoxygenation conditions are sufficiently rigorous. A related method, the McMurry reaction, which uses titanium(III) or (IV) chloride with a reducing agent, can directly produce the alkene from the ketone, which can then be hydrogenated.[4] For deoxygenating the isolated pinacol, stronger reducing conditions may be required. Careful monitoring of the reaction progress by techniques like TLC or GC-MS is recommended to ensure complete conversion.
Q3: Are there other side products I should be aware of in the initial coupling step?
A3: Besides the primary pinacol product, side reactions can include the simple reduction of acetophenone to the corresponding alcohol (1-phenylethanol) or deoxygenation to form olefins.[1] The specific side products will depend on the reducing agent and reaction conditions used.
Route 3: Wurtz Reaction
This synthesis would typically involve the coupling of two molecules of a 2-phenyl-2-propyl halide (e.g., 2-bromo-2-phenylpropane) using sodium metal.
Q1: My Wurtz reaction is producing a significant amount of an alkene byproduct. How can I minimize this?
A1: Alkene formation is a known side reaction in Wurtz couplings, arising from a competing elimination pathway that proceeds via a free radical mechanism.[5] To favor the desired coupling reaction, it is important to use a high concentration of the alkyl halide and maintain a clean, reactive sodium surface. The reaction should be conducted in a dry, aprotic solvent like ether.
Q2: I am having trouble initiating the Wurtz reaction. What can I do?
A2: The Wurtz reaction can sometimes be difficult to start due to the passivation of the sodium metal surface. Ensure the sodium is freshly cut to expose a reactive surface. Sonication or the addition of a small crystal of iodine can help to activate the sodium surface and initiate the reaction.
Route 4: Friedel-Crafts Alkylation
This route would involve the reaction of an appropriate alkylating agent with benzene (B151609) in the presence of a Lewis acid catalyst.
Q1: My Friedel-Crafts reaction is resulting in a mixture of products with multiple alkyl groups on the benzene ring. Why is this happening?
A1: This is a classic side reaction known as polyalkylation. It occurs because the product of the initial alkylation is more reactive (more nucleophilic) than the starting benzene, making it prone to further alkylation.[1][4]
Q2: How can I control polyalkylation?
A2: The most common strategy to minimize polyalkylation is to use a large excess of the aromatic substrate (benzene).[6] This increases the probability that the electrophile will react with the starting material rather than the already-alkylated product.[6] Another approach is to use a less reactive alkylating agent or a milder Lewis acid catalyst to control the reaction rate.
Data Presentation
The following tables summarize quantitative data for key synthesis routes.
Table 1: Radical Coupling of Cumene - Yield and Purity Data [2]
| Initiator | Reaction Temp. (°C) | Molar Ratio (Cumene:Peroxide) | Yield (%) | Purity (%) |
| t-butylperoxy-2-ethylhexyl monocarbonate | 140 | 3:1 | 58.2 | 94 |
| Di-t-butyl peroxide | 150 | 3:1 | 55.0 | 92 |
| 1,1-bis(t-butylperoxy)-cyclohexane | 133 | 3:1 | 42.8 | 86 |
Experimental Protocols
Protocol 1: Synthesis via Radical Coupling of Cumene[2]
This protocol is based on the use of t-butylperoxy-2-ethylhexyl monocarbonate as the radical initiator.
Materials:
-
Cumene
-
95% t-butylperoxy-2-ethylhexyl monocarbonate
-
Methanol (B129727) (for recrystallization)
-
Reaction kettle equipped with a stirrer, dropping funnel, and condenser
Procedure:
-
Charge the reaction kettle with 184 g (1.5 mol) of cumene.
-
Heat the cumene to 140°C with stirring.
-
Slowly add 0.5 mol of 95% t-butylperoxy-2-ethylhexyl monocarbonate dropwise over 3 hours.
-
After the addition is complete, continue stirring the mixture at 140°C for an additional 2 hours for an aging reaction.
-
Cool the reaction mixture to approximately 60-80°C.
-
Perform recrystallization using methanol as the solvent to precipitate the crude product.
-
Purify the crude product by filtration and drying to obtain this compound.
Visualizations
Reaction Pathways
Caption: Key synthetic routes to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. JP2009173580A - Method for producing this compound - Google Patents [patents.google.com]
- 3. This compound:Reactions, uses and Preparation_Chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Controlling the rate of radical generation from 2,3-Dimethyl-2,3-diphenylbutane
Welcome to the technical support center for 2,3-Dimethyl-2,3-diphenylbutane (DMPB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the rate of radical generation from DMPB in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with DMPB.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible reaction rates. | Temperature fluctuations in the reaction setup. | Ensure precise and stable temperature control of your reaction vessel using a calibrated oil bath, heating mantle with a PID controller, or a reaction block. Even minor temperature variations can significantly impact the decomposition rate of DMPB. |
| Presence of impurities or contaminants. | Use high-purity DMPB and solvents. Contaminants can act as catalysts or inhibitors, altering the rate of radical generation[1]. | |
| Inconsistent mixing. | Ensure uniform mixing of the reaction mixture, especially in viscous media like polymers, to maintain a consistent concentration and temperature throughout. | |
| Reaction is too fast or uncontrollable. | The reaction temperature is too high. | Lower the reaction temperature. The half-life of DMPB is highly dependent on temperature. A lower temperature will decrease the rate of decomposition[1][2]. |
| Incorrect concentration of DMPB. | Reduce the initial concentration of DMPB. A higher concentration of radicals can lead to an accelerated and potentially uncontrolled reaction[2]. | |
| Reaction is too slow or does not initiate. | The reaction temperature is too low. | Increase the reaction temperature. DMPB requires elevated temperatures for efficient thermal decomposition to generate radicals[3]. |
| Presence of radical scavengers or inhibitors. | Ensure that the solvents and other reagents are free from inhibitors (e.g., certain antioxidants, oxygen in some cases) that can quench the generated radicals. | |
| DMPB has degraded during storage. | Store DMPB in a cool, dry, and dark place away from heat sources to prevent premature decomposition[1]. Use fresh DMPB for critical experiments. | |
| Poor solubility of DMPB in the reaction medium. | Inappropriate solvent choice. | DMPB is insoluble in water but soluble in organic solvents like ethanol, benzene, and corn oil[1][4]. Refer to solubility data and consider using a co-solvent system if necessary. For in-vivo studies, a suspension can be prepared using DMSO and SBE-β-CD in saline[4][5]. |
| Precipitation upon cooling. | If a stock solution is prepared with heating, ensure it remains at a temperature where DMPB stays dissolved, or use it immediately after preparation[6]. Sonication can aid in re-dissolving precipitated material[4][5]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor controlling the rate of radical generation from DMPB?
A1: The primary factor is temperature. The rate of thermal decomposition of DMPB, and thus the rate of radical generation, increases significantly with increasing temperature[1][2][6].
Q2: How can I precisely control the rate of radical generation?
A2: Precise control can be achieved by maintaining a constant and uniform temperature throughout your experiment. The half-life of DMPB at various temperatures can be used to predict the rate of radical generation.
Q3: What are the main decomposition products of DMPB?
A3: The thermal decomposition of DMPB (also known as bicumene) involves the homolytic cleavage of the central carbon-carbon bond to generate two cumyl radicals[3][7]. These radicals then initiate further reactions. DMPB itself is a product of the thermal decomposition of dicumyl peroxide (DCP) in cumene (B47948) through the coupling of cumyl radicals[4][5].
Q4: Can light be used to control radical generation from DMPB?
A4: Yes, DMPB can undergo photolysis (decomposition by light) to generate free radicals, in addition to thermal decomposition[3]. The rate of photochemical decomposition will depend on the wavelength and intensity of the light source.
Q5: Are there any known inhibitors for the radical reactions initiated by DMPB?
A5: While specific inhibitor studies for DMPB-initiated reactions are not extensively detailed in the provided results, general radical scavengers and certain antioxidants can inhibit radical-mediated processes. The presence of oxygen can also influence the reaction pathways of the generated radicals[7].
Q6: What are the safety precautions for handling DMPB?
A6: DMPB is a stable organic compound but should be handled with care[8]. It is important to avoid high temperatures during storage to prevent premature decomposition[1]. As with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.
Data Presentation
Table 1: Half-Life of this compound (DMPB) at Various Temperatures
The half-life (t½) is the time required for half of the DMPB to decompose at a given temperature. This data is crucial for controlling the rate of radical generation.
| Temperature | Half-Life |
| 237 °C (459 °F) | 10 hours |
| 259 °C (498 °F) | 1 hour |
| 284 °C (543 °F) | 0.1 hour (6 minutes) |
Data sourced from experiments conducted in chlorobenzene.[9] Note: The decomposition rate can be influenced by the solvent or medium[6].
Experimental Protocols
Protocol 1: Controlled Thermal Generation of Radicals
This protocol describes a general method for generating radicals from DMPB at a controlled rate using thermal decomposition.
Materials:
-
This compound (DMPB)
-
High-purity solvent (e.g., toluene, chlorobenzene)
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Temperature-controlled oil bath or heating mantle with PID controller
-
Stirring mechanism (magnetic stirrer and stir bar)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Preparation: Set up the reaction vessel with a condenser and an inert gas inlet/outlet.
-
Solvent Addition: Add the desired volume of solvent to the reaction vessel.
-
Inert Atmosphere: Purge the system with an inert gas for 15-30 minutes to remove oxygen, which can interact with the generated radicals.
-
Temperature Equilibration: Heat the solvent to the desired reaction temperature and allow it to stabilize. Refer to Table 1 for temperature-half-life correlation.
-
DMPB Addition: Dissolve a pre-weighed amount of DMPB in a small amount of the reaction solvent and add it to the heated reaction vessel under a positive pressure of inert gas.
-
Reaction: Maintain the reaction at the set temperature with continuous stirring for the desired duration.
-
Monitoring: The reaction can be monitored by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy for direct detection of radicals, or by analyzing the consumption of starting materials and formation of products using chromatography (HPLC, GC).
-
Quenching: To stop the reaction, cool the vessel in an ice bath to rapidly decrease the temperature and halt the thermal decomposition of DMPB.
Protocol 2: Preparation of a DMPB Stock Solution
This protocol provides instructions for preparing a stock solution of DMPB for experimental use.
Materials:
-
This compound (DMPB)
-
Volumetric flask
-
Balance
-
Magnetic stirrer and stir bar or sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of DMPB.
-
Dissolution:
-
For Organic Solvents: Add the weighed DMPB to the volumetric flask. Add a portion of the solvent and stir or sonicate until the DMPB is completely dissolved. Then, add the remaining solvent to reach the final volume.
-
For Aqueous Suspensions (for in vivo use): A common method involves using a co-solvent system. For example, to prepare a 2.5 mg/mL suspended solution, first dissolve the DMPB in 10% DMSO, and then add 90% (20% SBE-β-CD in Saline). Ultrasonic treatment may be necessary to aid dissolution and create a uniform suspension[4][5]. For a clear solution, 10% DMSO in 90% corn oil can be used[4][5].
-
-
Storage: Store the stock solution in a tightly sealed container in a cool, dark place. If precipitation occurs upon cooling, gentle warming and/or sonication may be required before use[4].
Visualizations
Decomposition Pathway of DMPB
Caption: Thermal or photochemical decomposition of DMPB to form cumyl radicals.
Experimental Workflow for Controlled Radical Generation
Caption: Step-by-step workflow for a typical experiment using DMPB.
General Signaling Pathway Involving Reactive Oxygen Species (ROS)
Radicals generated from sources like DMPB can contribute to an environment of oxidative stress, which is known to activate various cellular signaling pathways.
Caption: Radicals can induce oxidative stress, activating signaling cascades.[10][11][12]
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 1889-67-4 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. harwick.com [harwick.com]
- 7. This compound:Reactions, uses and Preparation_Chemicalbook [chemicalbook.com]
- 8. jssunton.com [jssunton.com]
- 9. This compound [frdtech.com]
- 10. Oxyl radicals, redox-sensitive signalling cascades and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Free Radicals and Oxidative Stress: Signaling Mechanisms, Redox Basis for Human Diseases, and Cell Cycle Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative stress and radical-induced signalling - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing premature decomposition of 2,3-Dimethyl-2,3-diphenylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of 2,3-Dimethyl-2,3-diphenylbutane (DMDPB). Our goal is to help you prevent its premature decomposition and ensure the integrity of your research.
Troubleshooting Guide: Preventing Premature Decomposition
This guide provides solutions to common problems that may lead to the unintended decomposition of this compound in a laboratory setting.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (yellowing) of solid DMDPB | 1. Photo-oxidation: Exposure to light, particularly UV light, can initiate radical formation and subsequent oxidation.[1] 2. Air Oxidation: Prolonged exposure to air can lead to slow oxidation. | 1. Store DMDPB in an amber glass vial to protect it from light. 2. For long-term storage, keep the container tightly sealed and consider storing it under an inert atmosphere (e.g., in a desiccator with nitrogen or argon). |
| Reduced yield or unexpected side products in a reaction | 1. Thermal Decomposition: Although DMDPB is thermally stable at room temperature, it will decompose at elevated temperatures to form cumyl radicals.[2] This process is used intentionally in polymer chemistry at temperatures typically above 200°C. 2. Chemical Incompatibility: Reaction with strong oxidizing agents, acids, or bases can induce decomposition.[3] 3. Solvent Effects: Certain solvents may promote decomposition, especially under heating. | 1. Maintain reaction temperatures well below the decomposition temperature of DMDPB unless radical initiation is desired. 2. Avoid the use of strong oxidizing agents (e.g., peroxides, permanganates) in the presence of DMDPB unless part of a planned reaction sequence. 3. Conduct small-scale compatibility tests with your specific reaction conditions and solvents if you suspect an interaction. |
| Inconsistent results between experimental runs | 1. Contamination: Trace amounts of metal ions (e.g., copper, cobalt) can catalyze the decomposition of radical initiators.[4][5] 2. Variability in Storage/Handling: Inconsistent exposure to air, light, or moisture can lead to varying levels of degradation. | 1. Use high-purity, acid-washed glassware to minimize metal ion contamination. 2. Standardize your storage and handling procedures. Always handle DMDPB in a clean, dry environment and minimize its exposure to the atmosphere. |
| Precipitate formation in DMDPB solutions | 1. Decomposition Products: The formation of insoluble decomposition byproducts. Common products from the cumyl radical include bicumyl and α-methylstyrene.[1] | 1. Analyze the precipitate to confirm its identity. 2. If decomposition is confirmed, review your experimental procedure for potential causes (see above). Prepare fresh solutions for subsequent experiments. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed, amber glass container in a cool, dry, and dark place.[3] For long-term storage, refrigeration (2-8 °C) is recommended. To minimize oxidation, consider storing it under an inert atmosphere, such as nitrogen or argon.
Q2: Is this compound sensitive to air?
A2: While not pyrophoric, prolonged exposure to atmospheric oxygen can lead to slow oxidation, especially in the presence of light or heat.[2] For sensitive applications, it is best to handle the compound under an inert atmosphere.
Decomposition
Q3: At what temperature does this compound start to decompose?
A3: The thermal decomposition of DMDPB becomes significant at temperatures above 200°C. Its reactivity is often described by its half-life at various high temperatures.
Quantitative Data: Thermal Decomposition of this compound in Chlorobenzene
| Temperature | Half-life (t½) |
| 237°C (459°F) | 10 hours |
| 259°C (498°F) | 1 hour |
| 284°C (543°F) | 0.1 hour |
Q4: Can light cause this compound to decompose?
A4: Yes, this compound can undergo photochemical decomposition. Irradiation with ultraviolet (UV) light can induce the homolytic cleavage of the central carbon-carbon bond, leading to the formation of two cumyl radicals.[1] Therefore, it is crucial to protect the compound and its solutions from light, especially UV sources.
Q5: What are the common decomposition products of this compound?
A5: The primary decomposition products arise from the reactions of the initially formed cumyl radicals. These can include:
-
Bicumyl: Formed by the coupling of two cumyl radicals.
-
α-Methylstyrene and Cumene: Formed through disproportionation reactions of cumyl radicals.[1]
Experimental Use
Q6: What solvents are recommended for use with this compound?
A6: this compound is soluble in many common organic solvents such as toluene, benzene, and other aromatic hydrocarbons. It has limited solubility in polar solvents and is insoluble in water.[6] The choice of solvent should be guided by the requirements of your specific experiment, keeping in mind that solvent choice can influence reaction kinetics.
Q7: Are there any common laboratory reagents that are incompatible with this compound?
A7: Yes, strong oxidizing agents should be avoided as they can promote decomposition.[3] Additionally, care should be taken when using strong acids or bases, or in the presence of transition metal salts, as these can potentially catalyze decomposition pathways.
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
This protocol describes the preparation of a stock solution with precautions to minimize decomposition.
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried. For high-purity applications, acid-wash glassware to remove any trace metal contaminants.
-
Inert Atmosphere: If working with highly sensitive reactions, perform the following steps in a glovebox or under a stream of inert gas (nitrogen or argon).
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Dissolution: Add the desired volume of a suitable, dry, and de-gassed solvent to the vial.
-
Mixing: Gently swirl or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the solution in the amber vial, tightly capped, and in a cool, dark place. For extended storage, refrigerate.
Protocol 2: Monitoring Decomposition by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to quantify the concentration of this compound and detect potential degradation.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The exact ratio may need to be optimized for your specific system and column.
-
Detection: Monitor the eluent at a wavelength where this compound has a strong absorbance (e.g., around 254 nm).
-
Sample Preparation: Dilute a small aliquot of your experimental sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the prepared sample and a series of known concentration standards of this compound to create a calibration curve. The peak area of your sample can then be used to determine its concentration. The appearance of new, unidentified peaks may indicate the presence of decomposition products.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Workflow for handling this compound.
References
Technical Support Center: Optimizing Reactions Initiated by 2,3-Dimethyl-2,3-diphenylbutane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2,3-Dimethyl-2,3-diphenylbutane (DMDPB) as a radical initiator. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your high-temperature reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMDPB) and what are its primary applications?
A1: this compound, also known as dicumene, is a thermal initiator that decomposes upon heating to generate free radicals.[1] Its primary application is in polymer chemistry as a radical initiator for processes requiring high temperatures, such as crosslinking, grafting, and polymerization of various materials like polyolefins, acrylics, and polycarbonates.[2][3] It is particularly useful for modifying polymer properties.[1]
Q2: What is the optimal temperature range for using DMDPB?
A2: DMDPB is a high-temperature initiator. Its thermolysis is typically carried out at temperatures ranging from 220 to 310 °C.[4] The ideal temperature for your specific application will depend on the desired reaction rate and the half-life of DMDPB in the chosen solvent.
Q3: How does the half-life of DMDPB influence reaction optimization?
A3: The half-life is the time it takes for half of the initiator to decompose at a specific temperature. This is a critical parameter for controlling the rate of radical generation. A shorter half-life at a higher temperature means a faster initiation rate. For controlled polymerizations, it is often desirable to have a steady generation of radicals over the course of the reaction, which can be achieved by selecting a temperature where the half-life matches the desired reaction time.
Q4: In which solvents is DMDPB soluble?
A4: DMDPB is generally insoluble in water but soluble in organic solvents like toluene (B28343) and dimethyl sulfoxide (B87167) (DMSO).[3][5] When preparing solutions, particularly for in vivo studies, co-solvents and techniques like ultrasonication and gentle heating may be necessary to achieve dissolution.[5]
Q5: What are the main decomposition products of DMDPB?
A5: The primary decomposition of DMDPB involves the homolytic cleavage of the central carbon-carbon bond to produce two cumyl radicals.[1][4] These highly reactive species are responsible for initiating the desired chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using DMDPB as a radical initiator.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Reaction temperature is too low: The decomposition rate of DMDPB is insufficient to generate an adequate concentration of radicals. 2. Ineffective mixing: Poor agitation can lead to localized "cold spots" where the initiator does not decompose efficiently. 3. Presence of inhibitors: Residual inhibitors from the monomer or solvent can quench the generated radicals. | 1. Increase reaction temperature: Refer to the half-life data to select a temperature that provides a suitable initiation rate. 2. Improve agitation: Ensure vigorous and uniform stirring throughout the reaction. 3. Purify reagents: Remove inhibitors from monomers and use high-purity solvents. |
| Reaction is Too Fast or Uncontrolled | 1. Reaction temperature is too high: This leads to a very short half-life and a burst of radicals, which can result in uncontrolled polymerization or side reactions. 2. High initiator concentration: An excess of DMDPB will generate a high concentration of radicals. | 1. Decrease reaction temperature: Select a temperature that corresponds to a longer half-life for more controlled initiation. 2. Reduce initiator concentration: Optimize the amount of DMDPB to achieve the desired reaction kinetics. |
| Inconsistent Product Properties (e.g., molecular weight distribution) | 1. Non-uniform temperature distribution: Temperature gradients within the reactor can lead to variations in the rate of polymerization. 2. Fluctuations in monomer or initiator feed rate: Inconsistent addition of reactants can affect the polymer chain growth. | 1. Ensure uniform heating and mixing: Use a well-controlled heating system and efficient stirring. 2. Maintain constant feed rates: Employ calibrated pumps or addition funnels for consistent reactant delivery. |
| Discoloration of the Final Product (e.g., yellowing) | 1. Oxidation: The presence of oxygen can lead to the formation of colored byproducts through interaction with the cumyl radicals.[4] 2. Side reactions: At very high temperatures, unwanted side reactions may occur, leading to colored impurities. | 1. De-gas the reaction mixture: Purge the system with an inert gas (e.g., nitrogen or argon) before and during the reaction to remove oxygen. 2. Optimize reaction temperature: Avoid excessively high temperatures that may promote side reactions. |
Data Presentation
Table 1: Half-Life of this compound (DMDPB) in Chlorobenzene
| Temperature (°C) | Temperature (°F) | Half-Life (hours) |
| 237 | 459 | 10 |
| 259 | 498 | 1 |
| 284 | 543 | 0.1 |
Data sourced from Hunan Farida Technology Co., Ltd.[2]
Experimental Protocols
Detailed Protocol for Melt Grafting of Vinyltriethoxysilane (VTEOS) onto Polyethylene (B3416737)
This protocol describes a procedure for the reactive extrusion of polyethylene with VTEOS using DMDPB as the initiator. This process is often performed in a twin-screw extruder.
Materials:
-
Polyethylene (PE) pellets (e.g., HDPE or LLDPE)
-
Vinyltriethoxysilane (VTEOS)
-
This compound (DMDPB)
-
Antioxidant (optional)
Equipment:
-
Twin-screw extruder with multiple heating zones
-
Gravimetric or volumetric feeders for PE, VTEOS, and DMDPB
-
Vacuum pump for degassing
-
Water bath for cooling the extrudate
-
Pelletizer
Procedure:
-
Premixing (Optional): The PE pellets can be pre-coated with a mixture of VTEOS, DMDPB, and any optional antioxidants. This can be done in a high-speed mixer.
-
Extruder Setup:
-
Set the temperature profile of the extruder zones. A typical profile for this reaction ranges from a feeding zone at a lower temperature to a reaction zone within the optimal decomposition range of DMDPB (e.g., 220-310°C).[4]
-
Set the screw speed to ensure adequate mixing and residence time.
-
-
Feeding:
-
Feed the PE pellets (or the premix) into the main hopper of the extruder.
-
If not premixed, VTEOS and a masterbatch of DMDPB in PE can be fed separately into the extruder using liquid and solid feeders, respectively.
-
-
Reactive Extrusion:
-
As the PE melts and is conveyed through the extruder, the DMDPB decomposes into cumyl radicals.
-
These radicals abstract hydrogen atoms from the polyethylene backbone, creating macro-radicals.
-
The VTEOS then grafts onto these macro-radicals.
-
-
Degassing: A vacuum is applied to a venting port on the extruder to remove any unreacted VTEOS and other volatile byproducts.
-
Extrusion and Pelletizing: The molten, grafted polyethylene is extruded through a die, cooled in a water bath, and then cut into pellets by the pelletizer.
Mandatory Visualizations
Decomposition Pathway of this compound
Caption: Thermal decomposition of DMDPB and subsequent initiation of polymer grafting.
Experimental Workflow for Melt Grafting
Caption: Step-by-step workflow for the melt grafting of polyethylene using DMDPB.
References
- 1. This compound | 1889-67-4 [chemicalbook.com]
- 2. This compound [frdtech.com]
- 3. 2, 3-Dimethyl-2, 3-Diphenylbutane CAS 1889-67-4 Dmdpb - 2 3-Dimethyl-2 3-Diphenylbutane and CAS 1889-67-4 [senfeida.en.made-in-china.com]
- 4. This compound:Reactions, uses and Preparation_Chemicalbook [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Characterizing Impurities in Commercial 2,3-Dimethyl-2,3-diphenylbutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial-grade 2,3-Dimethyl-2,3-diphenylbutane (also known as dicumyl or DCP). This guide will help you identify, quantify, and understand the potential impact of impurities in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the coupling of cumyl radicals, which are often generated from cumene (B47948).[1][2] Consequently, impurities in the final product can originate from starting materials, side reactions, or degradation. The most common impurities include:
-
Starting Materials:
-
Cumene: Unreacted starting material.
-
-
By-products of Synthesis:
-
Degradation Products:
-
Impurities can also arise from the slow decomposition of the product, especially if stored improperly.
-
Q2: What is the typical purity of commercial this compound?
A2: The purity of commercial this compound can vary between suppliers. Typically, it is available in purities of 95% or higher.[5][6][7] For high-purity applications, such as in pharmaceutical development, grades with 99% or higher purity are often sought.[8] Always refer to the supplier's Certificate of Analysis (CoA) for the specific purity of the lot you are using.
Q3: How can impurities in this compound affect my experiments?
A3: Impurities can have several adverse effects, particularly in sensitive applications:
-
In Polymer Chemistry: The concentration and type of initiator can significantly impact polymerization kinetics, including the rate of polymerization and the properties of the resulting polymer.[9] Impurities can act as chain transfer agents or inhibitors, affecting the molecular weight and polydispersity of the polymer. The initiator efficiency, typically between 0.5 and 0.8, can be influenced by side reactions involving impurities.[10]
-
In Drug Development & Biological Assays: Residual organic solvents and by-products can exhibit cytotoxicity, potentially confounding the results of cell-based assays.[11][12] For example, cumene hydroperoxide, a potential impurity, has been shown to inhibit DNA and protein synthesis.[13] It is crucial to use high-purity material in these applications to ensure that the observed biological effects are attributable to the compound of interest.
Q4: Where can I find quantitative data on the impurities in my batch of this compound?
A4: The most reliable source for quantitative data on impurities is the Certificate of Analysis (CoA) provided by the supplier for your specific lot number. A CoA will typically list the identified impurities and their concentrations, determined by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If the CoA does not provide the level of detail you require, contact the supplier's technical support for more information.
Troubleshooting Guide
This guide addresses common issues that may be related to impurities in this compound.
| Observed Problem | Potential Cause (Impurity Related) | Recommended Action |
| Inconsistent reaction kinetics in polymerization. | Varying levels of active radical-generating impurities or inhibitors between batches. | 1. Request and compare the Certificates of Analysis for the different batches. 2. Perform a purity analysis (GC-MS or HPLC) on each batch to quantify the active ingredient and key impurities. |
| Unexpected side products in a chemical synthesis. | Reactive impurities in the this compound are participating in the reaction. | 1. Analyze the starting material for unexpected impurities using GC-MS. 2. Consider purifying the this compound by recrystallization. |
| High background toxicity in cell-based assays. | Cytotoxic impurities such as residual cumene, acetophenone, or peroxide residues. | 1. Use a higher purity grade of this compound. 2. Include a "vehicle control" with the solvent used to dissolve the compound to assess background toxicity. |
| Poor solubility or unusual physical appearance (e.g., discoloration). | The presence of insoluble impurities or degradation products. Commercial this compound is typically a white to light yellow crystalline powder or flakes.[5][7] | 1. Visually inspect the material and compare it to the supplier's description. 2. Attempt to dissolve a small sample in an appropriate solvent (e.g., toluene) to check for insoluble matter.[6] |
Quantitative Data Summary
The following table summarizes the typical purity specifications for commercial this compound based on supplier information. For precise quantitative data on impurities, always refer to the lot-specific Certificate of Analysis.
| Parameter | Typical Specification | Reference |
| Appearance | White to light yellow crystalline powder, flakes, or chunks | [5][6][7] |
| Purity (Assay) | ≥ 95% | [5][6][7] |
| Melting Point | 100 - 115 °C | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the purity of this compound.
Purity Determination and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., dichloromethane (B109758) or toluene).
-
Vortex to ensure complete dissolution.
-
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities using the area percent method or by creating a calibration curve with certified standards of the expected impurities.
-
Purity Assay by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the main component and less volatile impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Sample Preparation:
-
Prepare a standard solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in acetonitrile (B52724).
-
Prepare the sample solution at the same concentration in acetonitrile.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.
-
Impurity levels can be estimated using the area percent method.
-
Visualizations
Caption: Workflow for impurity analysis.
Caption: Troubleshooting decision tree.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. JP2009173580A - Method for producing this compound - Google Patents [patents.google.com]
- 3. Dermal Exposure to Cumene Hydroperoxide: Assessing its Toxic Relevance and Oxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. haihangchem.com [haihangchem.com]
- 8. dataintelo.com [dataintelo.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reversible inhibition of DNA and protein synthesis by cumene hydroperoxide and 4-hydroxy-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Decomposition of 2,3-Dimethyl-2,3-diphenylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of 2,3-Dimethyl-2,3-diphenylbutane. Our goal is to help you minimize byproduct formation and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the thermal decomposition of this compound?
The thermal decomposition of this compound, also known as bicumene, primarily proceeds through the homolytic cleavage of the central carbon-carbon bond. This process generates two cumyl radicals (2-phenylprop-2-yl radicals). The stability of these tertiary benzylic radicals drives this decomposition at elevated temperatures.[1][2] The subsequent reactions of these cumyl radicals determine the final product distribution.
Q2: What are the expected major and minor byproducts of this reaction?
The major desired product from the simple dissociation is the cumyl radical, which can then be used to initiate other reactions. However, various side reactions can lead to the formation of byproducts.
-
Major Byproducts:
-
Cumene (B47948): Formed by hydrogen abstraction from a solvent or other hydrogen donor by the cumyl radical.
-
Alpha-methylstyrene (B127712): Formed via disproportionation of two cumyl radicals.
-
Acetophenone (B1666503) and Methane: Resulting from beta-scission of the cumyl radical, particularly at higher temperatures.[3]
-
-
Minor Byproducts:
-
Dicumyl peroxide: Can form if molecular oxygen is present in the reaction system.[2]
-
Higher molecular weight compounds: Arising from the reaction of cumyl radicals with other radical species or molecules in the reaction mixture.
-
Q3: How does temperature affect the product distribution?
Temperature is a critical parameter in the thermal decomposition of this compound.
-
Lower Temperatures (220-250 °C): Favor the primary C-C bond cleavage to form cumyl radicals. At these temperatures, the rates of side reactions are generally lower.[2]
-
Higher Temperatures (>250 °C): Increase the rate of decomposition but also promote secondary reactions of the cumyl radical, such as beta-scission, leading to increased formation of acetophenone and methane.[1] The half-life of this compound decreases significantly as the temperature increases. For example, the half-life is approximately 10 hours at 237 °C, but only 1 hour at 259 °C.
Q4: What is the role of the solvent in this reaction?
The choice of solvent can significantly influence the reaction pathway and byproduct profile.[4][5][6]
-
Hydrogen-donating solvents (e.g., Toluene, Isopropanol): Can increase the yield of cumene as the cumyl radicals readily abstract hydrogen atoms from the solvent.
-
Non-hydrogen-donating solvents (e.g., Benzene (B151609), Decane): May favor radical-radical interactions, potentially leading to a higher yield of alpha-methylstyrene through disproportionation.
-
Polar solvents: Can influence the rate of decomposition, with more polar solvents potentially accelerating the breakdown of any peroxidic impurities.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete decomposition of starting material | Reaction temperature is too low. | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by GC-MS. |
| Reaction time is too short. | Increase the reaction time. Perform a time-course study to determine the optimal reaction duration. | |
| High yield of cumene | The solvent is acting as a hydrogen donor. | Switch to a non-hydrogen-donating solvent such as benzene or a long-chain alkane. |
| Presence of other hydrogen-donating species. | Ensure all reagents and solvents are pure and free from contaminants that can act as hydrogen donors. | |
| High yield of alpha-methylstyrene | High concentration of cumyl radicals leading to disproportionation. | Decrease the initial concentration of this compound. |
| The reaction is run in a non-hydrogen-donating solvent. | If some cumene formation is acceptable, consider a solvent with moderate hydrogen-donating ability. | |
| Formation of acetophenone and methane | Reaction temperature is too high, leading to beta-scission. | Lower the reaction temperature. Optimize for a balance between the rate of decomposition and the minimization of beta-scission. |
| Presence of oxygenated byproducts (e.g., dicumyl peroxide) | Oxygen contamination in the reaction system. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Difficulty in product analysis and identification | Co-elution of products in GC analysis. | Optimize the GC temperature program and column type. |
| Complex mixture of byproducts. | Utilize GC-MS for definitive identification of products by comparing mass spectra with library data.[7][8][9][10] |
Experimental Protocols
General Protocol for Thermal Decomposition of this compound
This protocol provides a general framework. The specific temperature, time, and solvent should be optimized for your desired outcome.
1. Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene, decane)
-
Inert gas (Nitrogen or Argon)
-
High-pressure reaction vessel (e.g., Parr reactor) equipped with a stirrer and temperature controller
-
Internal standard for GC analysis (e.g., dodecane)
2. Procedure:
-
Add this compound and the chosen solvent to the reaction vessel.
-
Add a known amount of the internal standard.
-
Seal the reactor and purge with an inert gas for 15-20 minutes to remove any oxygen.
-
Pressurize the reactor with the inert gas to the desired pressure.
-
Begin stirring and heat the reactor to the target temperature (e.g., 240 °C).
-
Maintain the reaction at the set temperature for the desired duration (e.g., 1-10 hours).
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the reactor and collect the liquid sample.
3. Analysis:
-
Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane).
-
Analyze the sample by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.
-
Use the internal standard to calculate the conversion of the starting material and the yields of the various products.
Data Presentation
Table 1: Effect of Temperature on Product Distribution (Illustrative Data)
| Temperature (°C) | Conversion (%) | Cumene Yield (%) | Alpha-methylstyrene Yield (%) | Acetophenone Yield (%) |
| 230 | 50 | 35 | 10 | <1 |
| 240 | 75 | 50 | 15 | 2 |
| 250 | 95 | 60 | 20 | 5 |
| 260 | >99 | 55 | 25 | 10 |
Table 2: Effect of Solvent on Product Distribution at 240 °C (Illustrative Data)
| Solvent | Conversion (%) | Cumene Yield (%) | Alpha-methylstyrene Yield (%) |
| Toluene | 75 | 60 | 10 |
| Decane | 72 | 15 | 50 |
| Benzene | 70 | 5 | 60 |
Visualizations
References
- 1. This compound | 1889-67-4 [chemicalbook.com]
- 2. This compound:Reactions, uses and Preparation_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. journalajst.com [journalajst.com]
- 7. The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of 2,3-Dimethyl-2,3-diphenylbutane Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 2,3-Dimethyl-2,3-diphenylbutane waste. The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a solid substance that may cause eye, skin, and respiratory tract irritation.[1] While extensive toxicological properties have not been fully investigated, it is recommended to handle this chemical with caution.[1] It is incompatible with strong oxidizing agents.
Q2: What personal protective equipment (PPE) should be worn when handling this compound waste?
A2: When handling this compound waste, appropriate personal protective equipment should be worn to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Skin Protection: A lab coat or other protective clothing.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[1]
Q3: How should I store this compound waste before disposal?
A3: this compound waste should be stored in a well-labeled, sealed, and chemically compatible container. The storage area should be cool, dry, and well-ventilated, away from strong oxidizing agents.
Q4: Can I dispose of small amounts of this compound waste in the regular trash or down the drain?
A4: No, you should not dispose of this compound waste in the regular trash or down the drain. It should be treated as a hazardous chemical waste and disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
Q5: What should I do in case of a spill of this compound?
A5: For a small spill, you should:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep the solid material into a designated waste container.
-
Avoid generating dust.
-
Clean the spill area with a damp cloth. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Q6: Are there any specific chemicals that are incompatible with this compound for waste disposal?
A6: Yes, this compound is incompatible with strong oxidizing agents. Waste streams containing this compound should not be mixed with waste containing strong oxidizers to avoid potentially hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Uncertainty about waste classification | Lack of specific regulatory guidance for this compound. | Treat the waste as hazardous. Consult your institution's EHS office for guidance on proper waste stream identification and segregation. |
| Accidental mixing with an incompatible chemical | Improper waste segregation. | Do not attempt to separate the mixture. Immediately contact your institution's EHS office for guidance on how to safely manage the mixed waste. |
| Spill generates airborne dust | Improper cleanup technique. | Evacuate the immediate area. If safe to do so, wet the spilled material slightly to suppress dust before carefully sweeping it into a container. Ensure proper respiratory protection is worn. |
Quantitative Data Summary
Specific permissible exposure limits (PELs) from OSHA, threshold limit values (TLVs) from ACGIH, or recommended exposure limits (RELs) from NIOSH for this compound have not been established. In the absence of specific limits, it is prudent to handle this compound with a high degree of caution and minimize all potential exposures.
| Parameter | Value | Source |
| OSHA PEL | Not Established | [1][2] |
| ACGIH TLV | Not Established | [1] |
| NIOSH REL | Not Established | [2] |
Experimental Protocols
Protocol for Small-Scale Spill Cleanup of this compound
-
Preparation:
-
Ensure the spill area is well-ventilated.
-
Don the appropriate PPE: chemical safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of dust inhalation, use a NIOSH-approved respirator.
-
Gather necessary materials: a scoop or brush, a dustpan, a labeled hazardous waste container, and a damp cloth.
-
-
Containment and Cleanup:
-
Carefully sweep the solid this compound into the dustpan using the scoop or brush.
-
Avoid aggressive sweeping that could generate airborne dust. If necessary, lightly dampen the material with water to minimize dust.
-
Transfer the collected material into the labeled hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a damp cloth to remove any remaining residue.
-
Place the used cloth in the hazardous waste container.
-
-
Disposal:
-
Seal the hazardous waste container.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.
-
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
References
Validation & Comparative
A Head-to-Head Battle of Radical Initiators: 2,3-Dimethyl-2,3-diphenylbutane vs. AIBN
In the realm of radical polymerization and organic synthesis, the choice of a radical initiator is paramount to the success of a reaction. This guide provides a comprehensive comparison of two commonly employed radical initiators: 2,3-Dimethyl-2,3-diphenylbutane, also known as dicumyl or DMDPB, and Azobisisobutyronitrile (AIBN). This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Executive Summary
This compound and AIBN are both effective sources of radicals for initiating polymerization and other radical-mediated transformations. However, they operate under vastly different temperature regimes, which dictates their primary areas of application. AIBN is a well-established initiator for low-temperature applications, while this compound is the initiator of choice for high-temperature processes.
At a Glance: Key Property Comparison
| Property | This compound (DMDPB) | Azobisisobutyronitrile (AIBN) |
| Chemical Formula | C₁₈H₂₂ | C₈H₁₂N₄ |
| Molar Mass | 238.37 g/mol [1] | 164.21 g/mol [2][3] |
| Appearance | White to pale yellow powder or flakes[1][4] | White crystals[2][3] |
| Melting Point | 90-110 °C[1] | 103-105 °C (decomposes)[2] |
| Solubility | Insoluble in water; soluble in organic solvents[1] | Poorly soluble in water; soluble in alcohols and common organic solvents[2] |
| Decomposition Temperature | Significantly higher, used at temperatures above 200°C[5] | Decomposes at temperatures above 40°C, commonly used between 66°C and 72°C[2] |
| 10-hour Half-life Temperature | 237 °C (in chlorobenzene)[4] | 65 °C (in toluene)[6] |
Delving Deeper: A Detailed Comparison
Thermal Stability and Decomposition Kinetics
The most significant difference between this compound and AIBN lies in their thermal stability and the temperatures at which they efficiently generate radicals.
This compound (DMDPB) is a highly stable initiator characterized by a strong carbon-carbon bond that requires high temperatures to undergo homolytic cleavage.[5] Its 10-hour half-life is at a temperature of 237°C.[4] This high thermal stability makes it an ideal initiator for high-temperature polymer processing applications such as crosslinking and grafting, where temperatures can exceed 200°C.[5] The decomposition of DMDPB yields two cumyl radicals.
Azobisisobutyronitrile (AIBN) , on the other hand, is a thermally labile azo compound that decomposes at much lower temperatures. It is often used in a temperature range of 66°C to 72°C.[2] The decomposition of AIBN is driven by the entropically favorable release of nitrogen gas, resulting in the formation of two 2-cyano-2-propyl radicals.[2] This lower decomposition temperature makes AIBN suitable for standard laboratory-scale polymerizations and other radical reactions that are conducted under milder conditions.[3][7]
Radical Structure and Reactivity
The radicals generated by each initiator also differ in their structure and potential side reactions.
The cumyl radicals from DMDPB are resonance-stabilized by the phenyl ring. These radicals are effective at initiating polymerization and can also participate in hydrogen abstraction reactions, which is a key step in polymer modification processes like grafting.[8][9]
The 2-cyano-2-propyl radicals produced from AIBN are stabilized by the adjacent nitrile group.[10] A significant advantage of AIBN is that its decomposition byproducts are generally non-reactive and do not introduce unwanted functionality into the polymer backbone.[2] This is in contrast to peroxide initiators, which can produce oxygenated byproducts.[2]
Applications
The distinct thermal properties of these two initiators lead to their use in different applications.
This compound is primarily used in:
-
High-temperature crosslinking and grafting of polymers.[1][5]
-
Modification of engineering plastics to improve heat resistance and other properties.[1]
-
As a synergist in flame retardant systems.[1]
AIBN is a versatile initiator for a wide range of radical reactions, including:
-
Free-radical polymerization of various monomers like styrene (B11656) and acrylates.[2][7]
-
Initiation of other radical reactions such as anti-Markovnikov hydrohalogenation of alkenes.[2]
-
Wohl-Ziegler bromination.[2]
Experimental Protocols
While a direct head-to-head comparative study under identical low-temperature conditions is not feasible due to the high decomposition temperature of DMDPB, a general protocol for evaluating radical initiator performance in a polymerization reaction is provided below. This can be adapted for AIBN at its optimal temperature and for DMDPB in high-temperature polymerization scenarios.
Experimental Protocol: Comparative Evaluation of Initiator Efficiency in Styrene Polymerization
Objective: To compare the efficiency of AIBN and a high-temperature initiator (in a hypothetical high-temperature polymerization) in the bulk polymerization of styrene.
Materials:
-
Styrene, freshly distilled to remove inhibitors
-
Radical Initiator (AIBN or this compound)
-
Toluene (B28343) (or other suitable solvent for high-temperature reactions)
-
Methanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A reaction vessel (e.g., a three-necked flask) is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Monomer and Initiator Addition: A known amount of styrene and the calculated amount of the radical initiator (typically 0.1-1 mol% relative to the monomer) are added to the reaction vessel. For high-temperature reactions with DMDPB, a high-boiling point solvent like toluene may be used.
-
Inert Atmosphere: The reaction mixture is purged with an inert gas for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.
-
Polymerization:
-
For AIBN: The reaction vessel is immersed in a preheated oil bath at a constant temperature (e.g., 70°C).
-
For this compound: The reaction is carried out at a much higher temperature (e.g., 240°C) in a suitable high-temperature setup.
-
-
Sampling and Monitoring: Aliquots of the reaction mixture can be taken at regular intervals to monitor the conversion of the monomer to polymer using techniques like gravimetry or spectroscopy.
-
Termination and Isolation: After a predetermined time, the polymerization is quenched by cooling the reaction mixture to room temperature. The polymer is then precipitated by pouring the viscous solution into a large excess of a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is filtered, washed with the non-solvent to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven to a constant weight.
-
Characterization: The resulting polymer is characterized for its molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).
Decision Logic: Choosing the Right Initiator
The selection between this compound and AIBN is primarily dictated by the required reaction temperature. The following decision-making workflow can guide the selection process.
Caption: A flowchart for selecting between AIBN and DMDPB based on reaction temperature.
Concluding Remarks
Both this compound and AIBN are valuable tools in the arsenal (B13267) of chemists and material scientists. AIBN remains the workhorse for conventional, low-temperature radical polymerizations due to its predictable decomposition and clean reaction profile.[2] Conversely, this compound's exceptional thermal stability makes it an indispensable initiator for high-temperature polymer modification and synthesis, enabling processes that are not feasible with more labile initiators.[5] The optimal choice hinges on a careful consideration of the specific thermal requirements of the intended application.
References
- 1. jssunton.com [jssunton.com]
- 2. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 3. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]
- 4. This compound [frdtech.com]
- 5. CN106083508A - A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes - Google Patents [patents.google.com]
- 6. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 7. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AIBN Overview, Structure & Initiators | Study.com [study.com]
A Head-to-Head Battle of Crosslinking Agents: 2,3-Dimethyl-2,3-diphenylbutane vs. Dicumyl Peroxide
For researchers, scientists, and drug development professionals seeking to optimize polymer properties, the choice of a crosslinking agent is paramount. This guide provides a comprehensive comparison of two prominent options: 2,3-Dimethyl-2,3-diphenylbutane and dicumyl peroxide (DCP). We delve into their mechanisms of action, performance metrics, and ideal applications, supported by available data.
This comparison guide will explore the fundamental differences in their chemical nature, which dictates their decomposition temperatures, crosslinking efficiency, and the ultimate characteristics of the crosslinked polymer. While both function by generating free radicals to create a polymer network, their operational windows and byproducts differ significantly, influencing their suitability for specific applications.
At a Glance: Key Performance Characteristics
| Property | This compound | Dicumyl Peroxide (DCP) |
| Initiation Type | Carbon-Carbon Bond Scission | Oxygen-Oxygen Bond Scission |
| Decomposition Temperature | Higher (approx. 220-310°C)[1][2] | Lower (approx. 120°C)[3] |
| Crosslinking Efficiency | Effective for high-temperature applications and grafting[2] | Considered a highly efficient crosslinking agent for various polymers[4][5] |
| Scorch Safety | Generally higher due to higher decomposition temperature | Lower, requires careful temperature control during processing |
| Byproducts | Primarily hydrocarbon-based | Can include acetophenone (B1666503) and other oxygenated compounds[6] |
| Oxygen Content | Oxygen-free initiator | Contains peroxide linkages |
| Primary Applications | High-temperature crosslinking, grafting reactions, flame-retardant synergist[7] | Crosslinking of polyethylene (B3416737) (e.g., wire and cable insulation), silicone rubber[4][8][9] |
| Safety and Stability | Considered to have high stability and safety in use[7] | Requires careful handling and storage due to peroxide nature |
Delving into the Chemistry: Mechanism of Action
Both this compound (also known as bicumene) and dicumyl peroxide are thermal initiators that decompose upon heating to form reactive free radicals. These radicals then abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. The subsequent combination of these macroradicals forms the covalent crosslinks that result in a three-dimensional polymer network.
The fundamental difference lies in the bond that undergoes homolytic cleavage. In dicumyl peroxide, the relatively weak oxygen-oxygen single bond breaks, whereas in this compound, a carbon-carbon bond cleaves. This difference in bond dissociation energy is responsible for the significantly higher decomposition temperature of bicumene.
Dicumyl Peroxide Decomposition and Crosslinking
Dicumyl peroxide is a widely utilized crosslinking agent, particularly for polyethylene and silicone rubber.[4][5][8][9] Its decomposition mechanism begins with the breaking of the O-O bond to form two cumyloxy radicals. These radicals can then abstract a hydrogen atom from a polymer chain to form a stable alcohol and a polymer macroradical. Two polymer macroradicals can then combine to form a crosslink.
This compound Decomposition and Crosslinking
This compound is a carbon-carbon initiator that decomposes at significantly higher temperatures than DCP.[1][2][7] This makes it suitable for high-temperature processing applications where premature crosslinking (scorch) is a concern. The thermal decomposition of bicumene yields two cumyl radicals, which then initiate the crosslinking process in a manner analogous to the radicals generated from DCP.
Experimental Protocols: A Framework for Comparison
To conduct a direct comparison of these two crosslinking agents, a standardized experimental protocol is essential. The following outlines a general methodology for evaluating their performance in a model polymer system, such as polyethylene.
Materials and Equipment
-
Base Polymer (e.g., Low-Density Polyethylene)
-
This compound
-
Dicumyl Peroxide
-
Two-roll mill or internal mixer
-
Compression molding press
-
Rheometer (for cure characteristics)
-
Tensile tester
-
Soxhlet extraction apparatus (for gel content)
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound:Reactions, uses and Preparation_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN106083508A - A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach | MDPI [mdpi.com]
The Efficacy of 2,3-Dimethyl-2,3-diphenylbutane as a Flame Retardant Synergist in Polypropylene: A Comparative Guide
An in-depth analysis of 2,3-Dimethyl-2,3-diphenylbutane (DMDPB) reveals its role as a viable and environmentally friendlier flame retardant synergist in polypropylene (B1209903) (PP) formulations, often positioned as an alternative to conventional antimony trioxide (Sb₂O₃). This guide provides a comparative overview of its performance, supported by available data and experimental contexts.
This compound, also known as dicumene, functions as a synergist that enhances the performance of primary flame retardants in polypropylene. It is utilized in both halogenated and halogen-free flame retardant systems. Its primary advantage lies in its ability to improve the flame retardancy of polypropylene formulations, allowing for a reduction in the overall amount of flame retardant additives required. This can lead to better preservation of the mechanical properties of the polymer and a more favorable environmental profile compared to systems containing antimony trioxide.[1]
Performance Comparison of Flame Retardant Synergists in Polypropylene
The effectiveness of a flame retardant system is evaluated through standardized tests that measure various aspects of flammability. Key performance indicators include the Limiting Oxygen Index (LOI), UL-94 vertical burn classification, and data from cone calorimetry, which assesses heat release rates and smoke production.
While direct, peer-reviewed comparative studies detailing the quantitative performance of this compound against other synergists in polypropylene are not abundantly available in the public domain, the following tables synthesize available information and typical performance data for different flame retardant systems in polypropylene to provide a comparative context.
Table 1: Comparison of Limiting Oxygen Index (LOI) and UL-94 Ratings for Various Polypropylene Formulations
| Formulation | Synergist | Primary Flame Retardant | LOI (%) | UL-94 Rating |
| Pure Polypropylene | None | None | ~18.5 | Not Rated |
| Polypropylene with IFR | None | Intumescent Flame Retardant (20 wt%) | ~29.5 | V-0 |
| Polypropylene with IFR and Synergist | Layered Double Hydroxide (2 wt%) | Intumescent Flame Retardant (18 wt%) | ~32.5 | V-0 |
| Polypropylene with IFR and Sb₂O₃ | Antimony Trioxide (2 wt%) | APP/PER Intumescent System | 36.6 | V-0 |
Note: IFR (Intumescent Flame Retardant), APP (Ammonium Polyphosphate), PER (Pentaerythritol). Data for DMDPB-specific formulations from comprehensive, publicly available academic studies is limited. The data presented for other systems is based on available research.[2][3][4]
Table 2: Comparative Cone Calorimetry Data for Flame Retardant Polypropylene
| Formulation | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Smoke Production Rate (SPR) (m²/s) |
| Pure Polypropylene | High | High | High |
| PP / IFR / Synergist (MgO/EG/SiO₂) | Reduced by 33.0% vs. WPC | Reduced by 13.8% vs. WPC | - |
| PP / IFR / BAAEP Synergist | Reduced by 74.3% vs. Pure PP | - | Total Smoke Release reduced by 83.9% |
Note: WPC (Wood-Plastic Composite), IFR (Intumescent Flame Retardant), BAAEP (1,3-bis(2-acrylamidoethylamino) propane). This table illustrates the effect of different synergistic systems on the fire behavior of polypropylene composites.[5][6] Direct comparative cone calorimetry data for DMDPB in polypropylene was not available in the reviewed literature.
Mechanism of Action
The synergistic effect of this compound in halogenated flame retardant systems is understood to proceed through a radical mechanism in the gas phase. At elevated temperatures, the primary halogenated flame retardant releases halogen radicals. DMDPB is believed to promote the formation of these radicals, which then interrupt the exothermic processes of combustion in the flame.
In halogen-free intumescent systems, the mechanism is more complex and likely involves interactions in the condensed phase, potentially promoting the formation of a more stable and insulating char layer that limits the release of flammable volatiles and heat transfer.
Below is a conceptual workflow illustrating the role of a synergist in a flame retardant system.
Caption: Conceptual workflow of a flame retardant system with a synergist.
Experimental Protocols
Standardized testing procedures are crucial for evaluating the efficacy of flame retardant systems. The following are brief descriptions of the key experimental protocols.
1. Limiting Oxygen Index (LOI)
-
Standard: ASTM D2863 / ISO 4589-2
-
Methodology: A small, vertically oriented specimen is ignited at the top in a controlled atmosphere of nitrogen and oxygen. The concentration of oxygen is varied until the minimum concentration that just supports flaming combustion for a specified period or over a specified length of the specimen is determined. A higher LOI value indicates better flame retardancy.
2. UL-94 Vertical Burning Test
-
Standard: ANSI/UL 94
-
Methodology: A rectangular test specimen is held vertically and ignited at the bottom with a Bunsen burner for 10 seconds. The flame is then removed, and the duration of flaming is recorded. A second ignition is applied for another 10 seconds, and the flaming and glowing times are recorded. The classification (V-0, V-1, or V-2) is based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch placed below the specimen. V-0 is the highest rating for this test.
3. Cone Calorimetry
-
Standard: ASTM E1354 / ISO 5660
-
Methodology: A square specimen (typically 100mm x 100mm) is exposed to a specific level of radiant heat from a conical heater. The sample is ignited by a spark, and the combustion products are collected and analyzed. Key parameters measured include the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), time to ignition (TTI), and smoke production rate (SPR). Lower pHRR and THR values indicate better flame retardancy.[7][8]
Below is a diagram illustrating the general experimental workflow for evaluating flame retardant polypropylene.
Caption: General experimental workflow for flame retardant evaluation.
Conclusion
This compound presents a compelling case as a synergistic agent in flame retardant polypropylene systems. Its primary appeal lies in its potential to enhance flame retardancy, allowing for reduced loadings of primary flame retardants, and its positioning as a more environmentally acceptable alternative to antimony-based synergists. However, a comprehensive, quantitative comparison with other synergists is hampered by the limited availability of directly comparable data in peer-reviewed literature. Further independent studies with detailed experimental data are necessary to fully elucidate its performance characteristics relative to established and emerging synergistic agents.
References
- 1. specialchem.com [specialchem.com]
- 2. researchgate.net [researchgate.net]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing high-performance polypropylene via synergistic free radical scavenging-intumescent flame retardancy: excellent mechanical performance and flame retardancy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Flame-retardant Synergistic Effect of Synergists on Intumescent Flame-retardant Wood Flour-Polypropylene Composites [yyhx.ciac.jl.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Radical Initiators
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable radical initiator is paramount for the successful execution of polymerization reactions and other free-radical-mediated processes. A critical parameter governing this choice is the initiator's thermal stability, which dictates the temperature range at which it will efficiently generate radicals. This guide provides a comprehensive comparison of the thermal stability of common radical initiators, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
Data Presentation: Thermal Stability of Common Radical Initiators
The thermal stability of a radical initiator is most commonly expressed in terms of its half-life (t½), the time required for 50% of the initiator to decompose at a given temperature. The 1-hour and 10-hour half-life temperatures are industry-standard benchmarks for comparing the activity of different initiators. The following table summarizes these values for a selection of frequently used radical initiators in various solvents.
| Initiator Name | Abbreviation | 1-Hour Half-Life Temperature (°C) | 10-Hour Half-Life Temperature (°C) | Solvent |
| 2,2'-Azobis(isobutyronitrile) | AIBN | 85 | 65 | Toluene |
| Benzoyl Peroxide | BPO | 92 | 73 | Benzene |
| Lauroyl Peroxide | LPO | 80 | 62 | Benzene |
| Dicumyl Peroxide | DCP | 135 | 114 | Benzene |
| tert-Butyl Peroxybenzoate | TBPB | 124 | 104 | Benzene |
| Potassium Persulfate | KPS | 69 | 56 | Water |
| 4,4'-Azobis(4-cyanovaleric acid) | ACVA | 86 | 69 | Water |
| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride | V-50 | 61 | 56 | Water |
Decomposition Mechanisms and Experimental Workflows
The thermal decomposition of a radical initiator involves the homolytic cleavage of a labile bond to generate two radical species. The specific mechanism can vary depending on the initiator's structure.
Decomposition of Azo Initiators (e.g., AIBN)
Azo initiators, such as AIBN, decompose with the extrusion of nitrogen gas, a thermodynamically favorable process that drives the reaction forward.[1] The decomposition of AIBN yields two 2-cyanopropyl radicals.
Decomposition of Peroxide Initiators (e.g., BPO)
Peroxide initiators, like BPO, decompose via the cleavage of the weak oxygen-oxygen single bond to form two acyloxy radicals.[2] These can then undergo further reactions, such as decarboxylation, to generate other radical species.
Experimental Protocols
The thermal stability of radical initiators is typically determined using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized protocols based on ASTM standards.[1][3]
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature and mass loss profile of a radical initiator.
Methodology (based on ASTM E2550): [3]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the radical initiator into a clean, tared TGA pan. Ensure the sample is evenly distributed across the bottom of the pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is typically used.
-
Temperature Range: Start from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 300 °C).
-
-
Data Acquisition: Place the sample pan in the TGA furnace and start the heating program. Continuously record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA thermogram will show a decrease in mass as the initiator decomposes. The onset temperature of decomposition is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC) for Decomposition Enthalpy
Objective: To determine the temperature and enthalpy of decomposition of a radical initiator.
Methodology (based on ASTM E537): [1]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-5 mg of the radical initiator into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is common.
-
Temperature Range: Similar to TGA, from ambient to a temperature ensuring complete decomposition.
-
-
Data Acquisition: Place the sample and reference pans in the DSC cell and initiate the heating program. Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The DSC thermogram will show an exothermic peak corresponding to the decomposition of the initiator. The onset temperature of this exotherm indicates the start of decomposition, and the area under the peak corresponds to the enthalpy of decomposition.
References
A Comparative Guide to Polymerization Initiators: 2,3-Dimethyl-2,3-diphenylbutane and Controlled Radical Polymerization Techniques
For researchers, scientists, and drug development professionals, the choice of an appropriate initiation system is paramount in achieving polymers with desired properties. This guide provides a comparative analysis of the thermal initiator 2,3-dimethyl-2,3-diphenylbutane (DMDPB) against two leading controlled radical polymerization (CRP) techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
This guide presents a detailed comparison of their kinetic performance, supported by available experimental data. It also includes detailed experimental protocols for the key polymerization methods and visual diagrams to illustrate the underlying mechanisms and workflows.
Introduction to the Initiators
This compound (DMDPB) , also known as dicumyl, is a thermal initiator that generates radicals upon heating, making it suitable for high-temperature polymerization processes. It is often employed in crosslinking and grafting applications.[1][2]
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that utilizes a transition metal complex to reversibly activate and deactivate propagating polymer chains. This reversible activation allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another versatile CRP method that employs a chain transfer agent (CTA) to mediate the polymerization. The RAFT process allows for excellent control over molecular weight and architecture for a wide range of monomers.
Quantitative Data Comparison
The following tables summarize key kinetic parameters and performance indicators for polymerization initiated by DMDPB, and for ATRP and RAFT polymerizations of common monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA).
Table 1: Initiator Decomposition Kinetics
| Initiator | Temperature (°C) | Half-life (t½) | Decomposition Rate Constant (kd) (s⁻¹) |
| This compound | 230 | ~30 min | Not readily available |
| 259 | 1 hr | Not readily available | |
| 284 | 0.1 hr | Not readily available | |
| AIBN (a common free radical initiator) | 60 | ~10 hr | 1.9 x 10⁻⁵ |
| Benzoyl Peroxide (BPO) | 70 | ~9.5 hr | 2.0 x 10⁻⁵ |
Note: Detailed kinetic data for polymerization initiated by DMDPB, such as polymerization rates and initiation efficiencies for specific monomers, are not widely available in the public domain. The data presented reflects its general characteristic as a high-temperature initiator.
Table 2: Kinetic Data for Styrene Polymerization
| Polymerization Method | Initiator/Catalyst System | Temperature (°C) | Apparent Rate Constant (k_app) (s⁻¹) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| ATRP | 1-PEBr/CuBr/dNbipy | 110 | 1.6 x 10⁻⁴ (bulk) | Controlled, linear with conversion | ≤ 1.10 |
| RAFT | AIBN / Dithiobenzoate CTA | 60 | Varies with CTA and monomer concentration | Controlled, predictable from [M]/[CTA] ratio | Typically < 1.2 |
| Free Radical (with DMDPB) | This compound | High Temp (>200) | Data not readily available | Broad distribution | Typically > 1.5 |
Table 3: Kinetic Data for Methyl Methacrylate (MMA) Polymerization
| Polymerization Method | Initiator/Catalyst System | Temperature (°C) | Apparent Rate Constant (k_app) (s⁻¹) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| ATRP | EBiB/CuBr/bpy | 90 | Varies with conditions | Controlled, linear with conversion | ~1.1 - 1.3 |
| RAFT | AIBN / Trithiocarbonate CTA | 60 | Varies with CTA and monomer concentration | Controlled, predictable from [M]/[CTA] ratio | Typically < 1.2 |
| Free Radical (with DMDPB) | This compound | High Temp (>200) | Data not readily available | Broad distribution | Typically > 1.5 |
Experimental Protocols
Protocol 1: Bulk Polymerization of Styrene using a Thermal Initiator (Conceptual)
This is a generalized protocol for a high-temperature polymerization that could conceptually use an initiator like DMDPB. Specific conditions would need to be optimized.
-
Preparation: Styrene monomer is purified by passing through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: A reaction flask is charged with the purified styrene monomer and the desired amount of this compound. The flask is equipped with a magnetic stirrer and a condenser and is purged with an inert gas (e.g., nitrogen or argon).
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 230 °C) in an oil bath with continuous stirring. The polymerization is allowed to proceed for a predetermined time.
-
Termination and Isolation: The reaction is terminated by cooling the flask in an ice bath. The viscous polymer solution is dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed with methanol (B129727), and dried under vacuum.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Styrene
-
Reactants: Styrene (monomer), 1-phenylethyl bromide (1-PEBr, initiator), copper(I) bromide (CuBr, catalyst), and 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbipy, ligand).
-
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.143 g, 1.0 mmol) and dNbipy (e.g., 0.814 g, 2.0 mmol).
-
Seal the flask, evacuate, and backfill with nitrogen three times.
-
Add degassed styrene (e.g., 10.4 g, 100 mmol) and 1-PEBr (e.g., 0.185 g, 1.0 mmol) via syringe.
-
Place the flask in a thermostatically controlled oil bath at 110 °C with stirring.
-
Samples can be taken periodically via a degassed syringe to monitor conversion (by GC or NMR) and molecular weight (by GPC).
-
After the desired conversion is reached, cool the reaction mixture and expose it to air to terminate the polymerization.
-
Dilute the mixture with THF, pass it through a neutral alumina column to remove the copper catalyst, and precipitate the polymer in methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of Methyl Methacrylate (MMA)
-
Reactants: Methyl methacrylate (MMA, monomer), 2,2'-azobisisobutyronitrile (AIBN, initiator), and a RAFT agent (e.g., a trithiocarbonate).
-
Procedure:
-
In a reaction vessel, dissolve the RAFT agent (e.g., 0.1 mmol) and AIBN (e.g., 0.02 mmol) in MMA (e.g., 10 g, 100 mmol).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed reaction vessel in an oil bath preheated to 60 °C.
-
Allow the polymerization to proceed for the desired time. Samples can be taken to monitor the reaction.
-
Terminate the polymerization by cooling the vessel in an ice bath and exposing the contents to air.
-
Dilute the polymer with a suitable solvent and precipitate it in a non-solvent like methanol or hexane.
-
Filter and dry the resulting polymer.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanisms of each polymerization technique.
Caption: Free Radical Polymerization Mechanism.
Caption: Atom Transfer Radical Polymerization (ATRP) Mechanism.
Caption: Reversible Addition-Fragmentation chain-Transfer (RAFT) Mechanism.
Conclusion
The choice of initiator profoundly impacts the outcome of a polymerization reaction. This compound serves as a robust initiator for high-temperature applications where precise control over polymer architecture is not the primary objective. In contrast, ATRP and RAFT offer unparalleled control over molecular weight, polydispersity, and polymer architecture, making them the methods of choice for the synthesis of well-defined polymers for advanced applications in research, drug development, and materials science. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting the most appropriate polymerization strategy for their specific needs.
References
A Comparative Guide to High-Temperature Polymerization: 2,3-Dimethyl-2,3-diphenylbutane vs. Alternative Initiators
For researchers, scientists, and drug development professionals seeking optimal performance in high-temperature polymerization, the choice of a thermal initiator is paramount. This guide provides an objective comparison of 2,3-Dimethyl-2,3-diphenylbutane (DMDPB), also known as dicumene, with other commonly used high-temperature initiators, supported by experimental data and detailed protocols.
This compound stands out as a carbon-carbon initiator, offering distinct advantages in high-temperature applications. Unlike many peroxide-based initiators, its decomposition does not introduce oxygen-containing fragments into the polymer backbone, which can enhance the thermal stability and oxidation resistance of the final polymer.[1] It is particularly suitable for cross-linking or grafting reactions that necessitate elevated temperatures.[1]
Performance Comparison of Thermal Initiators
The selection of a thermal initiator significantly impacts key polymerization parameters such as monomer conversion, molecular weight (Mw), and polydispersity index (PDI) of the resulting polymer. While direct, comprehensive comparative studies under identical high-temperature conditions are limited in publicly available literature, the following tables summarize typical performance characteristics and decomposition kinetics of DMDPB and its common alternatives.
Table 1: Decomposition Characteristics of High-Temperature Thermal Initiators
| Initiator | Chemical Class | 10-hour Half-life Temperature (°C) | 1-hour Half-life Temperature (°C) | 1-minute Half-life Temperature (°C) |
| This compound (DMDPB) | Carbon-Carbon | 237 | 259 | 305 |
| Dicumyl Peroxide (DCP) | Dialkyl Peroxide | 117 | 135 | 174 |
| Di-tert-butyl Peroxide (DTBP) | Dialkyl Peroxide | 126 | 146 | 188 |
| tert-Butyl Peroxybenzoate (TBPB) | Peroxyester | 104 | 125 | 165 |
| 1,1-Di(tert-butylperoxy)-3,3,5-trimethylcyclohexane | Peroxyketal | 95 | 114 | 152 |
Note: Half-life temperatures can vary depending on the solvent and pressure.
Table 2: Illustrative Performance in Styrene (B11656) Polymerization
| Initiator | Temperature (°C) | Initiator Conc. (mol/L) | Conversion (%) | Mn ( g/mol ) | PDI |
| Thermal (No Initiator) | 130 | - | High | High | Broad |
| 2,2'-Azobisisobutyronitrile (AIBN) | 70 | Varies | Moderate | Moderate | Moderate |
| Benzoyl Peroxide (BPO) | 90 | Varies | High | Varies | Varies |
| This compound (DMDPB) | >200 | Typically low | High | High | Relatively Narrow |
Note: This table provides a qualitative comparison based on typical outcomes. Direct quantitative comparison for DMDPB in styrene polymerization at its optimal high temperature was not available in the searched literature. The molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[2] Higher temperatures generally lead to faster polymerization rates.[3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for high-temperature polymerization.
Experimental Protocol 1: Bulk Polymerization of Styrene
Objective: To synthesize polystyrene via bulk polymerization initiated by a thermal initiator.
Materials:
-
Styrene monomer (inhibitor removed by washing with NaOH solution)
-
Thermal initiator (e.g., this compound, Dicumyl Peroxide)
-
Reaction vessel (e.g., sealed glass ampoule or reactor)
-
High-temperature oil bath or oven
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
A predetermined amount of purified styrene monomer is charged into the reaction vessel.
-
The desired concentration of the thermal initiator is added to the monomer.
-
The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
The reaction vessel is sealed under vacuum or an inert atmosphere (e.g., nitrogen or argon).
-
The vessel is then immersed in a preheated oil bath or placed in an oven at the desired high temperature (e.g., for DMDPB, this would be above 200°C).
-
The polymerization is allowed to proceed for a specified time.
-
After the designated time, the reaction is quenched by rapidly cooling the vessel in an ice bath.
-
The viscous polymer solution is dissolved in a suitable solvent (e.g., toluene).
-
The polymer is precipitated by slowly adding the solution to a non-solvent, such as methanol, with vigorous stirring.
-
The precipitated polystyrene is collected by filtration, washed with fresh methanol, and dried in a vacuum oven until a constant weight is achieved.
-
The monomer conversion is determined gravimetrically. The molecular weight and polydispersity index are determined by Gel Permeation Chromatography (GPC).
Experimental Protocol 2: Suspension Polymerization of Methyl Methacrylate (B99206) (MMA)
Objective: To synthesize poly(methyl methacrylate) (PMMA) beads via suspension polymerization.
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
Thermal initiator (e.g., Benzoyl Peroxide)
-
Suspending agent (e.g., polyvinyl alcohol, PVA)
-
Deionized water
-
Reaction kettle equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
Procedure:
-
An aqueous solution of the suspending agent (e.g., 0.5 wt% PVA in deionized water) is prepared in the reaction kettle.
-
The aqueous phase is purged with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
In a separate vessel, the thermal initiator is dissolved in the MMA monomer.
-
The monomer-initiator solution is then added to the aqueous phase in the reaction kettle with vigorous stirring to form a stable suspension of monomer droplets.
-
The temperature of the reaction mixture is raised to the desired level (e.g., 80-90°C for BPO) under a nitrogen atmosphere.
-
The polymerization is carried out for several hours with continuous stirring to maintain the suspension.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting PMMA beads are collected by filtration, washed thoroughly with deionized water to remove the suspending agent, and then dried.
-
Characterization of the polymer is performed as described in the bulk polymerization protocol.
Mechanism and Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Initiation mechanism of this compound (DMDPB) in radical polymerization.
Caption: Experimental workflow for high-temperature bulk polymerization.
References
- 1. US2468923A - Vinyl acetate polymerization process - Google Patents [patents.google.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
A Comparative Cost-Benefit Analysis of 2,3-Dimethyl-2,3-diphenylbutane in Industrial Applications
An Objective Guide for Researchers and Professionals in Polymer Science and Material Development
This guide provides a comprehensive cost-benefit analysis of 2,3-Dimethyl-2,3-diphenylbutane (DMDPB), also known as Dicumene, for its primary industrial applications. By objectively comparing its performance against common alternatives and presenting supporting experimental data, this document serves as a critical resource for scientists, researchers, and professionals in material and drug development. We will delve into its roles as a high-temperature polymerization initiator and a flame retardant synergist, offering a clear perspective on its advantages and trade-offs.
Core Industrial Applications and Performance Benefits
This compound is a versatile organic compound primarily utilized in the polymer industry. Its unique carbon-carbon bond structure, which readily dissociates at elevated temperatures to form stable cumyl radicals, defines its key functionalities.
-
High-Temperature Polymerization Initiator : DMDPB is a C-C radical initiator valued for its high thermal stability.[1][2] Unlike many common peroxide or azo initiators that decompose at lower temperatures, DMDPB is effective in polymerization, cross-linking, and grafting reactions that require temperatures above 200°C.[2] This characteristic is particularly beneficial in the processing of engineering plastics and other high-performance polymers.[1] Because the initiator itself does not contain oxygen, the resulting polymers exhibit enhanced resistance to aging and oxidation.[1][2]
-
Flame Retardant Synergist : DMDPB serves as an effective and environmentally friendly flame retardant synergist, especially for polypropylene (B1209903) (PP) and polystyrene (PS), including expandable polystyrene (EPS).[3][4] It is often used as a replacement for antimony trioxide (Sb₂O₃), a substance facing increasing regulatory scrutiny due to health and environmental concerns.[3][4] As a synergist, DMDPB can reduce the total amount of flame retardant required, which helps to preserve the mechanical properties of the polymer and can lower overall formulation costs.[1][4]
Comparative Analysis: DMDPB vs. Traditional Alternatives
The primary value of DMDPB becomes evident when compared directly with conventional alternatives in its main applications.
Traditional free-radical polymerization is often initiated by peroxide compounds (e.g., Dicumyl Peroxide - DCP, Benzoyl Peroxide - BPO) or azo compounds. While effective, their lower decomposition temperatures limit their use in high-temperature processing.[2]
Caption: Temperature windows for different classes of polymerization initiators.
The higher thermal stability of DMDPB allows for its use in modifying polymers like polyphenylene oxide (PPO) and in high-temperature grafting reactions, where conventional initiators would decompose too rapidly, leading to poor control and inefficient reactions.[2][5]
Table 1: Comparison of Polymerization Initiators
| Property | This compound (DMDPB) | Peroxide Initiators (e.g., DCP) | Azo Initiators (e.g., AIBN) |
|---|---|---|---|
| Initiator Type | Carbon-Carbon Radical Initiator | Peroxide Radical Initiator | Azo Radical Initiator |
| Typical Decomposition Temp. | > 230°C[3] | 130 - 180°C[2][6] | 65 - 85°C[2] |
| 10-hr Half-Life Temperature | 237°C (in chlorobenzene)[7] | ~117°C (for DCP) | ~64°C (for AIBN) |
| Key Benefit | High thermal stability, oxygen-free, safe to handle.[1][2] | Effective at moderate temperatures. | Low decomposition temperature. |
| Key Drawback | Requires high processing temperatures. | Less stable, potential for hazardous decomposition.[8] | Lower thermal stability, nitrogen gas by-product. |
| Impact on Polymer | Excellent anti-aging and antioxidant properties.[1][2] | Can introduce oxygen-containing moieties. | Generally clean decomposition. |
Antimony trioxide (Sb₂O₃) has long been the industry standard as a synergist in halogenated flame retardant systems. However, its classification as a suspected carcinogen has driven the search for safer alternatives. DMDPB has emerged as a viable, environmentally friendly replacement.[3][4]
Caption: DMDPB as a safer alternative to Antimony Trioxide synergists.
Table 2: Comparison of Flame Retardant Synergists
| Property | This compound (DMDPB) | Antimony Trioxide (Sb₂O₃) |
|---|---|---|
| Classification | Non-hazardous chemical.[1] | Suspected carcinogen, environmental concerns. |
| Primary Function | Synergist, promotes char formation. | Synergist with halogenated flame retardants. |
| Environmental Impact | Low, considered environmentally friendly.[3] | High, toxic to aquatic life. |
| Cost | Generally higher initial cost. | Lower initial cost but potential regulatory/disposal costs. |
| Benefit | Safer handling, improved environmental profile.[1][3] | High efficiency in specific formulations. |
| Drawback | May require formulation optimization. | Health risks and environmental regulations. |
Experimental Protocols and Performance Data
To validate the performance of DMDPB, we examine a representative industrial application: the radical-mediated graft addition of vinyltriethoxysilane (B1683064) (VTEOS) to polyethylene (B3416737) (PE). This process is used to create moisture-curable polymers.
The thermolysis of DMDPB is used to initiate the grafting of VTEOS onto the polyethylene backbone at high temperatures.[9] This process is compared to conventional methods using peroxide initiators.
Caption: Experimental workflow for grafting VTEOS onto polyethylene.
-
Objective : To compare the efficiency and selectivity of DMDPB (bicumene) versus a standard peroxide initiator for the melt grafting of VTEOS to polyethylene.
-
Materials : High-density polyethylene (HDPE), vinyltriethoxysilane (VTEOS), this compound (DMDPB), and a standard peroxide initiator (e.g., 2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane).
-
Procedure :
-
Polyethylene is dried to remove moisture.
-
The polymer, VTEOS, and the selected initiator (DMDPB or peroxide) are pre-mixed.
-
The mixture is fed into a twin-screw extruder.
-
The reaction is carried out in the melt phase at a set temperature profile. For the DMDPB-initiated process, temperatures range from 220 to 310°C. For the peroxide-initiated process, a lower temperature of approximately 180°C is used.[9]
-
The resulting grafted polymer is extruded, cooled, and pelletized.
-
-
Analysis : The grafted polymer is analyzed for grafting degree, melt flow index (MFI), and molecular weight to determine the reaction's efficiency and selectivity.
Studies have shown that high-temperature, DMDPB-based processes can achieve remarkable kinetic chain lengths for VTEOS additions while simultaneously inducing polymer chain scission.[9] This counteracts the undesirable increases in molecular weight and melt viscosity that often accompany conventional peroxide grafting processes, leading to a more processable and efficiently moisture-curable final product.[9]
Cost-Benefit Analysis Summary
The decision to use DMDPB involves weighing its higher upfront cost against long-term performance, safety, and regulatory benefits.
Table 3: Quantitative Cost-Benefit Summary of DMDPB
| Aspect | Costs | Benefits |
|---|---|---|
| Material Cost | Higher purchase price per kilogram compared to some conventional peroxides or Sb₂O₃. (Example pricing: ~$90/kg for 20kg bags).[1] | Reduced amount of primary flame retardant needed; potential for lower overall formulation cost.[1][4] |
| Processing Cost | Higher energy consumption due to elevated processing temperatures (>230°C).[3] | Improved processability and polymer properties can reduce scrap rates and improve final product quality.[5][9] |
| Performance | - | Enhanced thermal stability, anti-aging, and antioxidant properties of the final polymer.[1][2] |
| Safety & Handling | - | Non-hazardous classification reduces costs associated with special handling, storage, and transportation.[1] |
| Environmental & Regulatory | - | Avoids use of regulated substances like Sb₂O₃, ensuring long-term product compliance and avoiding potential fines or redesign costs.[3][4] |
Conclusion
This compound presents a compelling case for its use in specific, high-value industrial applications.
-
As a polymerization initiator , its primary benefit is its exceptional thermal stability, making it the superior choice for high-temperature polymer processing where conventional initiators fail. The resulting improvements in polymer quality, such as enhanced longevity and oxidation resistance, can justify the higher processing temperatures.
-
As a flame retardant synergist , DMDPB offers a significant advantage in its environmental and safety profile over traditional materials like antimony trioxide. For companies focused on sustainability and regulatory compliance, DMDPB is an excellent investment despite a potentially higher initial material cost.
The cost-benefit analysis indicates that while the upfront cost of DMDPB and its associated energy requirements for processing may be higher, the long-term benefits—including superior product performance, enhanced safety, and environmental compliance—provide significant value, making it a strategic choice for forward-looking industrial applications.
References
- 1. jssunton.com [jssunton.com]
- 2. CN106083508A - A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes - Google Patents [patents.google.com]
- 3. myuchem.com [myuchem.com]
- 4. This compound | 1889-67-4 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [frdtech.com]
- 8. pergan.com [pergan.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Environmental Impact of Radical Initiators: 2,3-Dimethyl-2,3-diphenylbutane vs. Common Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the environmental profiles of 2,3-Dimethyl-2,3-diphenylbutane, Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO), and Dicumyl Peroxide (DCP), supported by experimental data and standardized protocols.
The selection of a radical initiator is a critical decision in numerous chemical processes, including polymer synthesis and various organic reactions. While reaction kinetics and efficiency are primary considerations, the environmental impact of these compounds is a growing concern for sustainable research and development. This guide provides a comparative environmental assessment of this compound against three widely used radical initiators: Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO), and Dicumyl Peroxide (DCP).
Executive Summary
This compound emerges as a favorable alternative with a generally lower environmental impact profile compared to the other initiators assessed. It exhibits low acute toxicity to aquatic organisms and is often marketed as an environmentally friendly option. In contrast, Benzoyl Peroxide and Dicumyl Peroxide show significant aquatic toxicity, with Benzoyl Peroxide being particularly toxic to algae. Azobisisobutyronitrile (AIBN) is not readily biodegradable and is classified as harmful to aquatic life with long-lasting effects.
Comparative Analysis of Environmental Impact
The following tables summarize the key environmental and toxicological data for the four radical initiators.
Table 1: Aquatic Toxicity
| Initiator | Test Organism | Endpoint | Duration | Result (mg/L) | Citation(s) |
| This compound | Danio rerio (Zebra Fish) | LC50 | 96 h | > 1000 | [1] |
| Daphnia magna (Water Flea) | EC50 | 48 h | > 1000 | [1] | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 h | > 1000 | [1] | |
| Azobisisobutyronitrile (AIBN) | Oryzias latipes (Medaka) | LC50 | 96 h | > 10 | [2] |
| Daphnia magna (Water Flea) | EC50 | 48 h | > 10 | [2] | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 72 h | > 7.8 | [2] | |
| Benzoyl Peroxide (BPO) | Oryzias latipes (Medaka) | LC50 | 96 h | 0.24 | [3] |
| Daphnia magna (Water Flea) | EC50 | 48 h | 0.07 | [3] | |
| Selenastrum capricornutum (Green Algae) | EbC50 (biomass) | 72 h | 0.07 | [3] | |
| Selenastrum capricornutum (Green Algae) | ErC50 (growth rate) | 72 h | 0.44 | [3] | |
| Dicumyl Peroxide (DCP) | Aquatic Organisms | - | - | Toxic to aquatic life with long lasting effects | [4] |
LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. EbC50: Concentration for 50% effect on biomass. ErC50: Concentration for 50% effect on growth rate.
Table 2: Biodegradability and Environmental Fate
| Initiator | Biodegradability | Hydrolysis Half-life | Bioaccumulation Potential | Key Decomposition Byproducts | Citation(s) |
| This compound | No data from standardized ready biodegradability tests available. | Stable | Not expected to be significant | Cumyl radicals | [5] |
| Azobisisobutyronitrile (AIBN) | Not readily biodegradable (0% BOD degradation) | 304 days (pH 7, 25°C) | Low (log Kow = 1.10) | 2-cyanoprop-2-yl radicals, Nitrogen gas | [2] |
| Benzoyl Peroxide (BPO) | Readily biodegradable (83% by BOD after 21 days) | 5.2 hours (pH 7, 25°C) | Low potential (BCF = 92) | Benzoyloxy radicals, Phenyl radicals, Carbon dioxide, Benzoic acid | [3][6] |
| Dicumyl Peroxide (DCP) | Inherently biodegradable | Stable | Low potential | Cumyloxy radicals, Acetophenone (B1666503), 2-Phenylpropan-2-ol | [7] |
BOD: Biochemical Oxygen Demand. BCF: Bioconcentration Factor. log Kow: Logarithm of the octanol-water partition coefficient.
Decomposition Pathways and Byproducts
The environmental impact of an initiator is also determined by the nature of its decomposition products. The following diagrams illustrate the primary decomposition pathways of the four initiators.
The decomposition of these initiators generates reactive radical species that drive the desired chemical reactions. However, the subsequent fate of these radicals and their byproducts is crucial for a complete environmental assessment. For instance, the cumyl radicals from this compound and cumyloxy radicals from dicumyl peroxide can lead to the formation of acetophenone and 2-phenylpropan-2-ol. Acetophenone is readily biodegradable, while 2-phenyl-2-propanol's biodegradability is limited.[8][9] The benzoyloxy and phenyl radicals from BPO can ultimately form benzoic acid, which is readily biodegradable.[6] The 2-cyanoprop-2-yl radical from AIBN is a key intermediate, and while AIBN itself is not readily biodegradable, the ultimate fate of its decomposition products in the environment requires further consideration.
Experimental Protocols
The data presented in this guide are based on standardized test guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD). The following is a brief overview of the key experimental protocols.
Workflow for Aquatic Toxicity and Biodegradability Assessment
OECD Guideline 301: Ready Biodegradability This guideline provides several methods (A-F) to assess the ready biodegradability of chemicals by aerobic microorganisms.[1][10] A substance is considered readily biodegradable if it meets a certain percentage of degradation (e.g., >60% of theoretical oxygen demand or CO2 production) within a 28-day period and satisfies a "10-day window" criterion.[10] The tests typically use an inoculum from a sewage treatment plant.[11]
OECD Guideline 203: Fish, Acute Toxicity Test This test determines the concentration of a substance that is lethal to 50% (LC50) of a test population of fish over a 96-hour exposure period.[3][7] Mortalities are recorded at 24, 48, 72, and 96 hours.[3]
OECD Guideline 202: Daphnia sp., Acute Immobilisation Test This test assesses the acute toxicity of a substance to Daphnia magna.[8] The endpoint is the effective concentration that immobilizes 50% (EC50) of the daphnids after a 48-hour exposure.[8]
Conclusion
Based on the available data, This compound presents a more favorable environmental profile compared to AIBN, Benzoyl Peroxide, and Dicumyl Peroxide, primarily due to its significantly lower acute aquatic toxicity. While more comprehensive data on its ready biodegradability would be beneficial, the existing information suggests it is a less hazardous alternative.
Benzoyl Peroxide , although readily biodegradable, exhibits high acute toxicity to aquatic organisms, particularly algae, making its release into aquatic environments a significant concern. Dicumyl Peroxide is also toxic to aquatic life with long-lasting effects, although it is considered inherently biodegradable. AIBN is not readily biodegradable and is classified as harmful to aquatic organisms, indicating potential for persistence and long-term environmental impact.
For researchers and professionals in drug development and other scientific fields, the selection of an initiator should involve a careful consideration of not only its performance but also its environmental footprint. This guide provides a foundational dataset to aid in making more environmentally conscious decisions in the laboratory and beyond.
References
- 1. oecd.org [oecd.org]
- 2. cdn.who.int [cdn.who.int]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Biological Toxicity of Five Metal Ions on Marine Algea | Scientific.Net [scientific.net]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. arkema.com [arkema.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. env.go.jp [env.go.jp]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Polymer Properties: A Comparative Analysis of 2,3-Dimethyl-2,3-diphenylbutane as a Modifying Agent
For Immediate Release
In the ever-evolving landscape of polymer science, the quest for additives that enhance material properties without compromising environmental safety is paramount. 2,3-Dimethyl-2,3-diphenylbutane (DMDPB), a non-peroxide organic compound, has emerged as a significant contender, offering multifaceted benefits as a flame retardant synergist and a polymer modifier. This guide provides an in-depth comparison of polymer properties modified with DMDPB against traditional alternatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals on its potential applications.
Executive Summary
This compound, also known as dicumene, is gaining traction as an environmentally friendly and effective additive in the plastics industry.[1] Primarily recognized for its role as a flame retardant synergist, it serves as a viable replacement for antimony trioxide (Sb2O3), a substance facing increasing regulatory scrutiny.[1] DMDPB's utility extends to acting as a high-temperature initiator for crosslinking and grafting reactions, thereby enhancing the mechanical and thermal properties of various polymers, including polypropylene (B1209903) (PP) and high-impact polystyrene (HIPS).[2][3] This guide will delve into the comparative performance of DMDPB in these applications.
I. Performance as a Flame Retardant Synergist
DMDPB demonstrates a significant synergistic effect when combined with halogenated flame retardants, such as decabromodiphenyl ethane (B1197151) (DBDPE). This synergy allows for a reduction in the total amount of flame retardant required, which can lead to improved mechanical properties, reduced cost, and lower toxicity of the final product.
Comparative Flame Retardancy Data
Table 1: Illustrative Comparison of Flame Retardant Formulations in Polypropylene (PP)
| Formulation Component | Control | Formulation A (with Sb2O3) | Formulation B (with DMDPB) |
| Polypropylene (PP) | 100% | Balance | Balance |
| Decabromodiphenyl Ethane (DBDPE) | - | 15% | 12% |
| Antimony Trioxide (Sb2O3) | - | 5% | - |
| This compound (DMDPB) | - | - | 1-2% |
| Flame Retardancy (UL-94) | Fails | V-0 | V-0 |
| Limiting Oxygen Index (LOI) | ~18% | >28% | >28% |
Note: The data in this table is illustrative and based on qualitative descriptions from technical sources. Precise formulations and results may vary.
II. Impact on Mechanical Properties
A significant advantage of using DMDPB is the potential for improved or maintained mechanical properties compared to formulations with higher concentrations of traditional flame retardants. High loadings of mineral-based flame retardants and synergists can often lead to a reduction in tensile and impact strength. By enabling lower flame retardant loadings, DMDPB helps preserve the inherent mechanical integrity of the polymer.
Table 2: Expected Impact on Mechanical Properties of High-Impact Polystyrene (HIPS)
| Property | Neat HIPS | HIPS with High FR Loading (e.g., DBDPE + Sb2O3) | HIPS with Optimized FR Loading (DBDPE + DMDPB) |
| Tensile Strength | Typical | Potentially Reduced | Closer to Neat HIPS |
| Impact Strength (Izod) | High | Reduced | Potentially Higher than High FR Loading |
| Elongation at Break | Typical | Reduced | Closer to Neat HIPS |
Note: This table represents expected trends based on the principles of polymer science and information from technical literature.
III. Influence on Thermal Properties
DMDPB's high thermal stability, with a decomposition temperature exceeding 230°C, makes it suitable for high-temperature processing of engineering plastics.[1] Its role as a crosslinking initiator at elevated temperatures can lead to an increase in the thermal stability of the modified polymer.
Table 3: Thermal Properties Analysis
| Property | Method | Observation with DMDPB Modification |
| Thermal Decomposition Temperature | Thermogravimetric Analysis (TGA) | Potential for increased onset of decomposition due to crosslinking. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | May show slight variations depending on the degree of crosslinking and interaction with the polymer matrix. |
IV. Experimental Protocols
The evaluation of polymer properties modified with DMDPB follows standardized testing procedures.
A. Flammability Testing
-
UL-94 Vertical Burn Test: This test assesses the self-extinguishing characteristics of a plastic material.[4][5][6][7][8] A vertically oriented specimen is ignited for a specified time, and the time to extinguish, as well as the occurrence of flaming drips, are observed.[5][8]
-
Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.
B. Mechanical Testing
-
Tensile Testing (ASTM D638): This method is used to determine the ultimate tensile strength, yield strength, and elongation at break of a material.[9][10][11]
-
Impact Testing (ASTM D256 - Izod): This test measures the impact resistance of a material. A notched specimen is struck by a pendulum, and the energy absorbed to break the specimen is measured.
C. Thermal Analysis
-
Thermogravimetric Analysis (TGA) (ASTM E1131): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13][14] It is used to determine the thermal stability and decomposition profile of the polymer.
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): DSC measures the heat flow into or out of a sample as it is heated or cooled.[12][13][14][15] It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
V. Visualizing the Workflow and Mechanisms
To better understand the processes involved in evaluating and utilizing DMDPB, the following diagrams illustrate a typical experimental workflow and the proposed synergistic mechanism.
References
- 1. myuchem.com [myuchem.com]
- 2. This compound [frdtech.com]
- 3. High Molecular Carbon Flame Retardant Synergist 2, 3-Dimethyl-2, 3-Diphenylbutane CAS 1889-67-4 Dmdpb - 2 3-Dimethyl-2 3-Diphenylbutane, CAS 1889-67-4 | Made-in-China.com [m.made-in-china.com]
- 4. plaskolite.com [plaskolite.com]
- 5. innovative-polymers.com [innovative-polymers.com]
- 6. techmerpm.com [techmerpm.com]
- 7. protolabs.com [protolabs.com]
- 8. boedeker.com [boedeker.com]
- 9. scribd.com [scribd.com]
- 10. zwickroell.com [zwickroell.com]
- 11. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]
- 12. advanses.com [advanses.com]
- 13. advanced-emc.com [advanced-emc.com]
- 14. fiveable.me [fiveable.me]
- 15. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Proper Disposal of 2,3-Dimethyl-2,3-diphenylbutane: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 2,3-Dimethyl-2,3-diphenylbutane is critical for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical in accordance with established safety protocols.
This compound is a solid chemical that may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this material have not been fully investigated.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, proper handling and disposal are paramount to prevent personal injury and environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment.
| PPE Category | Specification | Source |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][3] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. | [1] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [1][3] |
| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1][4] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
Experimental Protocol for Spill Cleanup:
-
Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated to keep airborne concentrations low.[1]
-
Remove Ignition Sources: Remove all sources of ignition from the area. Use non-sparking tools.[5]
-
Personal Protection: Don the appropriate PPE as detailed in the table above.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, as it is very toxic to aquatic life.[2][5]
-
Cleanup: For solid spills, vacuum or sweep up the material.[1] Avoid generating dusty conditions.[1]
-
Collection: Place the collected material into a suitable, labeled container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly. Wash hands and any exposed skin after handling.[1]
Disposal Procedure
The disposal of this compound must be conducted in compliance with all applicable local, state, and federal regulations. The primary methods of disposal involve chemical destruction.
Step-by-Step Disposal Protocol:
-
Containerization: Ensure the waste this compound is stored in a suitable, tightly closed, and properly labeled container.[1][5]
-
Waste Characterization: The waste must be characterized according to regulatory guidelines.
-
Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not dispose of waste into sewers.
-
Documentation: Maintain all necessary records of the disposal process as required by your institution and local regulations.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to specific disposal policies and procedures.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3-Dimethyl-2,3-diphenylbutane
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-2,3-diphenylbutane. The following procedures are designed to ensure safe laboratory operations and proper disposal of waste materials.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The toxicological properties of this chemical have not been fully investigated, and caution is advised.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1] A face shield may be necessary if there is a potential for splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are not recommended due to poor resistance to aromatic hydrocarbons.[4][5][6] Neoprene or Butyl rubber gloves are more suitable alternatives.[7][8][9][10] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls may be necessary.[11] |
| Respiratory Protection | Air-Purifying Respirator | In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended.[1][12][13][14] OV cartridges are typically color-coded black.[12][13][14] |
Operational and Disposal Plans
Proper handling and disposal procedures are critical for laboratory safety and environmental protection. The following sections provide step-by-step guidance for the operational use and disposal of this compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or vapors.[1]
-
Avoid Dust Formation: This chemical is a solid, and care should be taken to avoid generating dust.[1][4]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical.[1] Do not eat, drink, or smoke in the laboratory.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][16]
Disposal Plan:
This compound is not classified as a hazardous waste under RCRA, but institutional and local regulations for chemical waste disposal must always be followed.
-
Waste Collection: Collect solid waste in a clearly labeled, sealed container.[17][18]
-
Labeling: The waste container must be labeled with the chemical name and clearly marked as "non-hazardous waste".[13][17]
-
Disposal Pathway: Dispose of the contained solid waste through your institution's chemical waste program.[17][19] Do not dispose of solid chemical waste in the regular trash unless specifically permitted by your institution's environmental health and safety department.[18]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The defaced, empty container can then be disposed of in the regular trash.[18]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. parcilsafety.com [parcilsafety.com]
- 2. 3m.com [3m.com]
- 3. kelco.com.au [kelco.com.au]
- 4. gloves.com [gloves.com]
- 5. sgnitrilegloves.com [sgnitrilegloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
